1-Tetradecanol-d2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,1-dideuteriotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKNKRTKFSKGZ-FNHLFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity and Enrichment of 1-Tetradecanol-d2
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment of 1-Tetradecanol-d2. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques, data interpretation, and visualization of experimental workflows.
Understanding Isotopic Purity and Enrichment
In the context of deuterated compounds like this compound, it is crucial to distinguish between two key parameters: isotopic enrichment and species abundance.
-
Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For this compound, which is deuterated at the C-1 position, a 99% isotopic enrichment means that for every 100 molecules, 99 of them will have a deuterium atom at that specific site, while one will have a hydrogen atom.
-
Species Abundance: This describes the percentage of the entire population of molecules that have a specific isotopic composition. Due to the statistical nature of deuterium incorporation during synthesis, a batch of this compound will contain a mixture of isotopologues (molecules with the same chemical formula but different isotopic composition). The primary species will be the d2 isotopologue, but trace amounts of d1 (one deuterium) and d0 (no deuterium) species will also be present.
Precise characterization of both isotopic enrichment and the distribution of isotopologue species is vital for ensuring the quality, consistency, and efficacy of deuterated compounds in research and pharmaceutical applications.
Data Presentation: Isotopic Purity and Enrichment of this compound
The following tables summarize the typical quantitative data obtained from the analysis of this compound.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification |
| Deuterium Enrichment at C-1 | ≥ 98.0% |
Table 2: Isotopologue Distribution (Species Abundance) for this compound
| Isotopologue | Chemical Formula | Relative Abundance (%) |
| d0 | C₁₄H₃₀O | < 1.0 |
| d1 | C₁₄H₂₉DO | < 2.0 |
| d2 | C₁₄H₂₈D₂O | > 97.0 |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound is primarily accomplished through two powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Quantitative ¹H NMR Spectroscopy for Isotopic Enrichment
Objective: To determine the percentage of deuterium enrichment at the C-1 position of this compound by quantifying the residual proton signal at this position relative to a known internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have a proton signal that is well-resolved from any signals of the analyte.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all relevant nuclei by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle to maximize signal intensity.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the area of the residual proton signal corresponding to the C-1 position of 1-tetradecanol (if observable) and a well-resolved signal from the internal standard.
-
Calculate the isotopic enrichment using the following formula:
Where:
-
Area_analyte = Integral of the residual ¹H signal of this compound
-
N_analyte = Number of protons for the integrated analyte signal
-
Area_standard = Integral of the internal standard signal
-
N_standard = Number of protons for the integrated standard signal
-
W_analyte = Weight of the this compound sample
-
W_standard = Weight of the internal standard
-
MW_analyte = Molecular weight of this compound
-
MW_standard = Molecular weight of the internal standard
-
P
-
A Technical Guide to the Physical Properties of 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Tetradecanol-d2. Given the limited direct experimental data for the deuterated species, this document also includes extensive information on the non-deuterated form, 1-Tetradecanol (myristyl alcohol), as its physical properties are expected to be very similar. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound
This compound is the deuterium-labeled form of 1-Tetradecanol, a straight-chain saturated fatty alcohol. The incorporation of stable heavy isotopes like deuterium into drug molecules is a common strategy in the drug development process. Deuterated compounds are frequently used as tracers for quantitative analysis during pharmacokinetic and metabolic studies, and the substitution of hydrogen with deuterium can sometimes alter the metabolic profiles of drugs. 1-Tetradecanol itself, isolated from sources like Myristica fragrans (nutmeg), exhibits antibacterial and anti-inflammatory properties.
Physical and Chemical Properties
While specific experimental data for this compound is scarce, the physical properties are expected to be very close to those of the non-deuterated 1-Tetradecanol. Isotopic substitution with deuterium results in a slight increase in molecular weight, which can lead to minor differences in properties such as density, melting point, and boiling point.
Table 1: General Properties of this compound and 1-Tetradecanol
| Property | This compound | 1-Tetradecanol (Myristyl Alcohol) |
| Chemical Formula | C₁₄H₂₈D₂O | C₁₄H₃₀O |
| Molecular Weight | Approx. 216.40 g/mol | 214.39 g/mol |
| CAS Number | 169398-02-1 | 112-72-1 |
| Appearance | Data not available | White waxy solid, white crystalline solid, or colorless thick liquid when heated. |
Table 2: Quantitative Physical Properties of 1-Tetradecanol
The following table summarizes the experimentally determined physical properties of 1-Tetradecanol. These values serve as a close approximation for this compound.
| Property | Value | Conditions |
| Melting Point | 35-39 °C | lit. |
| 38 °C | ||
| 39.5 °C | ||
| Boiling Point | >260 °C | |
| 289 °C | lit. | |
| 173 °C | at 20 mmHg | |
| Density | 0.824 g/cm³ | |
| 0.823 g/mL | at 25 °C (lit.) | |
| 0.8 g/cm³ | at 60 °C | |
| 0.8165 g/cm³ | at 20 °C | |
| Solubility | Practically insoluble in water. | |
| Soluble in diethyl ether. | ||
| Slightly soluble in ethanol. | ||
| Soluble in DMSO (100 mg/mL). | ||
| Vapor Pressure | <1 hPa | at 20 °C |
| Flash Point | 145 °C | |
| >230 °F | ||
| Refractive Index | 1.4454 | |
| Autoignition Temp. | 240 °C | |
| 489 °F |
Experimental Protocols
General Methodologies:
-
Melting Point Determination: Differential Scanning Calorimetry (DSC) would be a suitable method to accurately determine the melting point and enthalpy of fusion. A capillary melting point apparatus could also be used for a more classical approach.
-
Boiling Point Determination: The boiling point can be determined by distillation at atmospheric or reduced pressure. Ebulliometry provides a more precise measurement.
-
Density Measurement: A pycnometer or a digital density meter would be used to determine the density of the compound in its liquid state (above its melting point).
-
Solubility Assessment: Standard shake-flask methods followed by quantification of the dissolved compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be used to determine solubility in various solvents.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure and the position of deuterium labeling.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Application in Drug Development: A Workflow
The primary application of this compound is in drug development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The following diagram illustrates a generalized workflow for the use of a deuterated compound like this compound in this context.
An In-Depth Technical Guide to the Safety Data of 1-Tetradecanol
Chemical Identification and Physical Properties
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol. It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.
Table 1: Physical and Chemical Properties of 1-Tetradecanol
| Property | Value | Reference |
| Molecular Formula | C14H30O | |
| Molecular Weight | 214.39 g/mol | |
| Appearance | White waxy solid / flakes | |
| Melting Point | 38 °C (100 °F; 311 K) | |
| Boiling Point | >260 °C | |
| Density | 0.824 g/cm³ | |
| Flash Point | Information not consistently available | |
| Solubility | Insoluble in water; Soluble in diethyl ether; Slightly soluble in ethanol | |
| Vapor Pressure | Information not available |
Hazard Identification and GHS Classification
1-Tetradecanol is considered hazardous by the OSHA Hazard Communication Standard. The primary hazards are serious eye irritation and toxicity to aquatic life.
Table 2: GHS Hazard Classification for 1-Tetradecanol
| Hazard Class | Category | Hazard Statement |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life |
| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning
Hazard Pictograms:
-
(GHS07)
-
(GHS09)
Toxicological Information
The toxicological properties of 1-tetradecanol have not been thoroughly investigated. However, like other fatty alcohols, it is reported to have very low acute toxicity.
Table 3: Summary of Toxicological Data for 1-Tetradecanol
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | >5000 mg/kg | Not classified as harmful by ingestion | |
| LD50 | Rabbit | Skin | >5 g/kg | Not specified | |
| Eye Irritation | Rabbit | Draize test | 500 mg | Mild irritant | |
| Skin Irritation | Human | Patch test | 75 mg/3d | Moderate irritant | |
| Carcinogenicity | Not listed | Not applicable | Not identified as a carcinogen by IARC, NTP, or OSHA | Not classified | |
| Mutagenicity/Genotoxicity | In vitro/In vivo | Not specified | Negative findings | Low hazard |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. Inhalation of vapors may lead to drowsiness and dizziness.
-
Skin Contact: May cause skin irritation after prolonged or repeated exposure, resulting in redness and swelling.
-
Eye Contact: Causes serious eye irritation, which can lead to inflammation with prolonged contact.
-
Ingestion: Not classified as harmful by ingestion, but may cause gastrointestinal irritation.
Experimental Protocols
The Safety Data Sheets for 1-tetradecanol do not provide detailed experimental protocols. The toxicological data cited are based on standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD). For example, genotoxicity was assessed in an in vivo study according to OECD guideline 474. The Draize test is a standardized method for assessing eye and skin irritation.
Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE): The following diagram outlines the recommended personal protective equipment when handling 1-Tetradecanol.
Caption: Recommended Personal Protective Equipment for handling 1-Tetradecanol.
Spill Response Protocol: In the event of a spill, the following workflow should be initiated to ensure safety and proper cleanup.
Navigating the Stability and Storage of 1-Tetradecanol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Tetradecanol-d2, a deuterated form of myristyl alcohol. While specific public-domain stability data for this compound is limited, this document synthesizes general principles for stable isotope-labeled (SIL) compounds, the known characteristics of 1-Tetradecanol, and established methodologies for stability testing of fatty alcohols to offer a robust framework for its handling and storage.
Core Principles of Stability
The stability of this compound is governed by two primary factors: its inherent chemical stability and the stability of the deuterium label. As a saturated fatty alcohol, 1-Tetradecanol is relatively stable.[1] However, like all chemical compounds, it can be susceptible to degradation under certain conditions. For the deuterated analogue, an additional consideration is the potential for isotopic exchange, although this is generally a low risk for deuterium attached to carbon atoms.
Physicochemical Properties
Understanding the physicochemical properties of the non-deuterated parent compound, 1-Tetradecanol, provides a baseline for handling its deuterated counterpart.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₃₀O | [2] |
| Molecular Weight | 214.39 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 35-39 °C | |
| Boiling Point | 289 °C | [2] |
| Solubility | Soluble in ethanol and ether; very slightly soluble in water. | [3] |
Recommended Storage Conditions
Based on general guidelines for stable isotope-labeled compounds and the properties of long-chain fatty alcohols, the following storage conditions are recommended to ensure the long-term integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Lower temperatures minimize the rate of potential chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
| Light | Protect from light. | Although not highly photosensitive, protection from light is a general best practice for long-term storage of chemical compounds. |
| Container | Tightly sealed, amber glass vials or polyethylene/polypropylene containers. | Prevents contamination from moisture and air, and amber glass protects from light. Polyethylene or polypropylene are suitable for fatty alcohols. |
| Form | Store as a solid whenever possible. | Solutions may be less stable over the long term. If in solution, use a dry, aprotic solvent. |
Potential Degradation Pathways
The primary degradation pathway for fatty alcohols like 1-Tetradecanol is oxidation. While saturated alcohols are generally resistant to oxidation under normal conditions, exposure to strong oxidizing agents or prolonged exposure to air at elevated temperatures can lead to the formation of aldehydes and carboxylic acids.
Caption: Potential oxidative degradation pathway for this compound.
Experimental Protocols: Stability Assessment
To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. The following outlines a general protocol for a forced degradation study and a long-term stability study.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound.[4][5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Long-Term Stability Study Protocol
Objective: To establish a re-test period or shelf life for this compound under recommended storage conditions.[6][7]
Methodology:
-
Batch Selection: Utilize at least three different batches of this compound.
-
Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., -20°C, protected from light, under inert atmosphere). Also, include samples at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) to predict long-term stability.
-
Testing Schedule: Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative analysis (e.g., by GC-FID) to determine the purity of this compound.
-
Related Substances: Analysis (e.g., by GC-MS) to detect and quantify any degradation products.
-
Isotopic Purity: Mass spectrometry analysis to confirm the integrity of the deuterium label.
-
-
Data Analysis: Analyze the data to determine if any significant changes have occurred over time. Establish a re-test period based on the time at which the product no longer meets its predefined specifications.
Conclusion
While specific, long-term stability data for this compound is not extensively published, a conservative approach to storage based on the principles outlined in this guide will maximize its shelf life and ensure its integrity for research and development applications. For critical applications, it is highly recommended to perform in-house stability studies to establish specific shelf-life and re-test dates under your particular storage conditions.
References
- 1. 1-Tetradecanol (CAS 112-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharma.gally.ch [pharma.gally.ch]
Methodological & Application
Application Notes and Protocols for 1-Tetradecanol-d2 in Metabolomics and Lipidomics
This document provides detailed application notes and protocols for the use of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol, in metabolomics and lipidomics research. These applications primarily focus on its use as an internal standard for quantitative analysis and as a metabolic tracer for pathway elucidation.
Application Note 1: Quantitative Analysis of 1-Tetradecanol in Biological Matrices using GC-MS
Introduction
1-Tetradecanol (myristyl alcohol) is a long-chain saturated fatty alcohol present in various biological systems and is a component of complex lipids.[1][2] Accurate quantification of 1-Tetradecanol is essential for understanding its role in lipid metabolism and for quality control in industries such as cosmetics and pharmaceuticals where it is a common ingredient.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for this purpose.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5] This protocol details the use of this compound as an internal standard for the quantification of 1-Tetradecanol in biological samples.
Experimental Protocol
1. Materials and Reagents
-
1-Tetradecanol standard (Sigma-Aldrich)
-
This compound internal standard (CDN Isotopes)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (Thermo Fisher Scientific)
-
Pyridine (anhydrous)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., plasma, cell lysate, tissue homogenate)
2. Sample Preparation and Lipid Extraction
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Perform a liquid-liquid extraction using a modified Bligh & Dyer method:
-
Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the sample. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of water. Vortex and then centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.
-
Dry the organic phase under a gentle stream of nitrogen gas.
3. Derivatization
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Tetradecanol-TMS: m/z 73, 103 (for quantification)
-
This compound-TMS: m/z 75, 105 (for internal standard)
-
Data Presentation
Table 1: Example Calibration Curve Data for 1-Tetradecanol Quantification
| 1-Tetradecanol Conc. (µg/mL) | Peak Area (1-Tetradecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 148,987 | 0.102 |
| 0.5 | 76,123 | 150,123 | 0.507 |
| 1.0 | 151,567 | 149,555 | 1.013 |
| 5.0 | 755,432 | 151,000 | 5.003 |
| 10.0 | 1,502,345 | 149,876 | 10.024 |
| 25.0 | 3,745,678 | 150,234 | 24.932 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization
Caption: Workflow for the quantification of 1-Tetradecanol.
Application Note 2: Tracing the Metabolic Fate of 1-Tetradecanol in Ether Lipid Synthesis
Introduction
1-Tetradecanol can be utilized by cells as a substrate for the synthesis of various lipids, including ether lipids.[6] Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. Tracking the incorporation of exogenous fatty alcohols into these complex lipids is crucial for understanding the dynamics of lipid metabolism. By using this compound as a metabolic tracer, researchers can follow its path from a simple alcohol to its incorporation into complex cellular lipids like plasmalogens or platelet-activating factor (PAF) precursors.[6] This protocol outlines a method for tracing the metabolism of this compound in a cell culture model using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol
1. Materials and Reagents
-
This compound (CDN Isotopes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cell line of interest (e.g., HEK293, HepG2)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Internal lipid standards mixture (for lipid class identification)
2. Cell Culture and Labeling
-
Culture cells to approximately 80% confluency in a suitable format (e.g., 6-well plates).
-
Prepare a stock solution of this compound in ethanol.
-
Dilute the this compound stock solution in cell culture medium to a final working concentration (e.g., 10 µM).
-
Remove the existing medium from the cells, wash once with PBS, and replace it with the this compound-containing medium.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the deuterated tracer.
3. Lipid Extraction
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold methanol and transfer to a glass tube.
-
Perform a total lipid extraction as described in Application Note 1 (Bligh & Dyer method).
-
Dry the final lipid extract under a stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
4. LC-MS Analysis
-
Liquid Chromatograph: Vanquish UHPLC System (Thermo Fisher Scientific)
-
Mass Spectrometer: Orbitrap Exploris 240 Mass Spectrometer (Thermo Fisher Scientific)
-
Column: C18 reverse-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate lipid classes (e.g., start with 68% A, decrease to 2% A over 20 minutes).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative mode switching.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) to identify lipids and confirm deuterium incorporation.
Data Presentation
Table 2: Hypothetical Mass-to-Charge Ratios of Potential Deuterated Ether Lipids
| Lipid Class | Example Species | Non-labeled m/z (M+H)+ | Deuterated m/z (M+H)+ | Mass Shift |
| Alkyl-PC | PC(O-14:0/16:0) | 706.58 | 708.59 | +2 |
| Alkyl-PE | PE(O-14:0/18:1) | 702.57 | 704.58 | +2 |
| Plasmalogen-PC | PC(P-14:0/16:0) | 690.58 | 692.59 | +2 |
Note: The data in this table is hypothetical and for illustrative purposes only. PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, O-: Alkyl ether, P-: Plasmalogen.
Visualizations
Caption: Workflow for tracing this compound metabolism.
Caption: Simplified pathway of ether lipid synthesis from this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Tetradecanol (HMDB0011638) [hmdb.ca]
- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Tetradecanol-d2 for Enhanced Accuracy in Environmental Sample Analysis
Introduction
The robust and precise quantification of organic pollutants in complex environmental matrices is a critical challenge for researchers and scientists. Long-chain fatty alcohols, including 1-Tetradecanol (also known as myristyl alcohol), are ubiquitous in the environment, originating from both natural sources and anthropogenic activities such as the use of detergents and personal care products. Their analysis is essential for environmental monitoring and risk assessment. The use of stable isotope-labeled internal standards, such as 1-Tetradecanol-d2, is a cornerstone of high-quality quantitative analysis, particularly when coupled with gas chromatography-mass spectrometry (GC-MS). This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in sample extraction, cleanup, and instrument response, leading to significantly improved accuracy and precision.
This document provides detailed application notes and protocols for the utilization of this compound as a surrogate and internal standard for the analysis of long-chain fatty alcohols in various environmental samples, including water, soil, and sediment.
Application Notes
Principle of Isotope Dilution using this compound
This compound is an ideal internal standard for the analysis of 1-Tetradecanol and other structurally similar long-chain fatty alcohols. Due to its identical chemical and physical properties to the native analyte, it co-elutes during chromatographic separation. However, its increased mass due to the deuterium labeling allows for distinct detection by a mass spectrometer. By adding a known amount of this compound to the sample prior to any processing steps, any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. The ratio of the native analyte to the isotopically labeled standard is then used for quantification, effectively nullifying the impact of matrix effects and procedural inconsistencies.
Target Analytes
This compound is primarily used as a surrogate and internal standard for the quantitative analysis of:
-
1-Tetradecanol (Myristyl Alcohol)
-
Other C12 to C18 straight-chain fatty alcohols (e.g., Dodecanol, Cetyl alcohol, Stearyl alcohol)
Applicable Environmental Matrices
This methodology is applicable to a wide range of environmental samples, including:
-
Wastewater (influent and effluent)
-
Surface water (rivers, lakes)
-
Groundwater
-
Soil
-
Sediment
Experimental Protocols
Protocol 1: Analysis of Long-Chain Fatty Alcohols in Water Samples
This protocol outlines the extraction and analysis of long-chain fatty alcohols from aqueous matrices using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 ng in a small volume of a water-miscible solvent like methanol).
-
Adjust the pH of the sample to < 2 with sulfuric acid.
-
Perform a liquid-liquid extraction (LLE) using a separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:acetone mixture).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended):
To improve the volatility and chromatographic peak shape of the fatty alcohols, derivatization is recommended.
-
To the 1 mL concentrated extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (for TMS derivatives):
-
1-Tetradecanol: m/z [specific fragment ions]
-
This compound: m/z [corresponding fragment ions with +2 mass shift]
-
Note: The specific ions to be monitored should be determined by analyzing the mass spectra of the derivatized standards.
-
-
4. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the target fatty alcohols and a constant concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of target analytes in the samples using the response factor from the calibration curve.
Protocol 2: Analysis of Long-Chain Fatty Alcohols in Soil and Sediment Samples
This protocol describes the extraction and analysis of long-chain fatty alcohols from solid matrices.
1. Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh 10 g of the wet sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 20 mL of an appropriate extraction solvent (e.g., dichloromethane:methanol, 2:1 v/v).
-
Extract the sample using an accelerated solvent extraction (ASE) system or by sonication for 15 minutes followed by centrifugation.
-
Collect the supernatant. Repeat the extraction two more times.
-
Combine the extracts and proceed with the cleanup, derivatization, and GC-MS analysis steps as described in Protocol 1.
Data Presentation
The following tables summarize typical performance data for the analysis of 1-Tetradecanol using this compound as an internal standard. Note: This data is illustrative and may vary depending on the specific instrumentation and matrix.
| Parameter | Water | Soil/Sediment |
| Method Detection Limit (MDL) | 0.05 µg/L | 1 ng/g |
| Limit of Quantification (LOQ) | 0.15 µg/L | 3 ng/g |
| Linearity (r²) | > 0.995 | > 0.995 |
| Average Recovery (%) | 95 - 105% | 90 - 110% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Table 1: Typical Method Performance for 1-Tetradecanol Analysis.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| 1-Dodecanol-TMS | ~12.5 | [ion] | [ion], [ion] |
| 1-Tetradecanol-TMS | ~15.2 | [ion] | [ion], [ion] |
| This compound-TMS | ~15.2 | [ion+2] | [ion+2], [ion+2] |
| 1-Hexadecanol-TMS | ~17.8 | [ion] | [ion], [ion] |
| 1-Octadecanol-TMS | ~20.1 | [ion] | [ion], [ion] |
Table 2: Example GC-MS SIM Parameters for TMS-Derivatized Fatty Alcohols.
Visualizations
Caption: Workflow for the analysis of long-chain fatty alcohols.
Caption: Principle of isotope dilution for accurate quantification.
Application Notes and Protocols: NMR Spectroscopy with Deuterated Solvents and Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of using deuterated solvents and standards in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are outlined for sample preparation and quantitative NMR (qNMR) analysis, essential techniques in research, quality control, and drug development.
The Role of Deuterated Solvents in NMR
Deuterated solvents are indispensable in ¹H NMR spectroscopy for several key reasons. In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), an isotope of hydrogen.[1][2][3] This isotopic substitution is crucial because pristine protonated solvents would produce an overwhelmingly large signal, obscuring the signals from the analyte.[4][5]
The primary functions and benefits of using deuterated solvents include:
-
Minimizing Solvent Interference: By replacing hydrogen with deuterium, the solvent's signal in the ¹H NMR spectrum is significantly reduced, allowing for clear observation of the analyte's signals.[1][2] High-quality deuterated solvents typically have an isotopic enrichment of 99.5% or higher.[1]
-
Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength. This lock ensures the stability and reproducibility of the experiment by compensating for any magnetic field drift over time.[4][5]
-
Serving as a Chemical Shift Reference: The small, residual proton signal of the deuterated solvent provides a convenient internal reference for calibrating the chemical shift axis.[1] For instance, the residual peak of chloroform-d (CDCl₃) appears at approximately 7.26 ppm.[1][6]
Common Deuterated Solvents: Properties and Applications
The choice of a deuterated solvent is critical and depends on the analyte's solubility, polarity, and chemical properties.[2][7] Below is a summary of commonly used deuterated solvents and their key characteristics.
| Solvent Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Residual ¹H Shift (ppm) | Typical Applications |
| Chloroform-d | CDCl₃ | 120.38 | 61.2 | 1.480 | 7.26 | General-purpose solvent for a wide range of organic compounds.[1][3][6] |
| Deuterium Oxide | D₂O | 20.03 | 101.4 | 1.107 | 4.79 | For water-soluble compounds, proteins, and studying exchangeable protons.[1][3][8] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 189 | 1.188 | 2.50 | A highly polar aprotic solvent for a wide variety of organic and inorganic compounds.[3][8] |
| Acetone-d₆ | (CD₃)₂CO | 64.12 | 56.5 | 0.874 | 2.05 | A good solvent for many organic compounds.[6] |
| Methanol-d₄ | CD₃OD | 36.07 | 65.4 | 0.888 | 3.31 | A polar protic solvent used for polar compounds and studying hydrogen bonding.[1][3] |
| Acetonitrile-d₃ | CD₃CN | 44.07 | 82 | 0.844 | 1.94 | Suitable for moderately polar compounds.[1] |
| Benzene-d₆ | C₆D₆ | 84.15 | 80.1 | 0.943 | 7.16 | Used for aromatic compounds and to induce chemical shift changes. |
| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | 66 | 0.985 | 3.58, 1.73 | A versatile solvent for a range of organic compounds.[6] |
Note: Chemical shift values can be dependent on solute, concentration, and temperature.[9] Melting and boiling points are generally those of the corresponding non-deuterated compound (with the exception of D₂O).[9][10]
Experimental Protocols
Protocol for NMR Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[5] The following protocol outlines the standard procedure for preparing an NMR sample.
Materials:
-
Analyte (solid or liquid)
-
Deuterated solvent
-
NMR tube (typically 5 mm outer diameter) and cap
-
Pipette and tips or syringe
-
Vortex mixer or sonicator (optional)
-
Filter (e.g., pipette with a small plug of glass wool or Kimwipe)
-
Analytical balance
Procedure:
-
Determine the appropriate amount of analyte. For a standard ¹H NMR spectrum, 5-25 mg of a solid compound is typically sufficient.[11] For liquid samples, a few drops are generally adequate.[12] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[13]
-
Select a suitable deuterated solvent. The solvent should completely dissolve the analyte and have residual peaks that do not overlap with signals of interest.[7][14]
-
Dissolve the sample. Accurately weigh the solid analyte into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[13] For liquid samples, add a few drops to the solvent. Gently vortex or sonicate the mixture to ensure complete dissolution.[13]
-
Filter the solution. To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[11][14] This can be done by passing the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe.[11]
-
Adjust the sample height. The final volume in the NMR tube should be around 0.6 mL, corresponding to a height of approximately 4-5 cm.[13][14]
-
Cap and label the tube. Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Label the tube clearly.
-
Clean the outside of the tube. Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with a suitable solvent (e.g., ethanol or acetone) to remove any dust or fingerprints.[12][13]
Protocol for Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance.[7][15] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][16] This protocol describes the internal standard method, which is widely used for its accuracy.[17]
Additional Materials for qNMR:
-
Internal standard of known purity
-
Microbalance for accurate weighing (e.g., 0.01 mg accuracy)[18]
Procedure:
-
Select an appropriate internal standard. The internal standard should:
-
Accurately weigh the analyte and internal standard. Precisely weigh both the analyte and the internal standard into the same vial.[18][19] The molar ratio of the standard to the analyte should ideally be around 1:1 to optimize integration accuracy.[21][22]
-
Prepare the NMR sample. Follow the sample preparation protocol outlined in section 2.1, ensuring both the analyte and the internal standard are completely dissolved.
-
Acquire the NMR spectrum. Set the experimental parameters to ensure accurate quantification. This includes:
-
A sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei between scans. This is a critical parameter for accurate quantification.[22]
-
An appropriate number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[23]
-
A 90° pulse angle is recommended for maximizing the signal-to-noise ratio.[22]
-
-
Process the data. Carefully phase and baseline correct the spectrum.
-
Integrate the signals. Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity or concentration. The purity of the analyte can be calculated using the following formula:[16]
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I: Integral value
-
N: Number of protons giving rise to the integrated signal
-
M: Molecular weight
-
m: Mass
-
P: Purity of the standard
-
ₓ: Analyte
-
ₛₜd: Internal Standard
-
Visualizing Workflows
The following diagrams illustrate key decision-making processes and workflows in NMR spectroscopy using deuterated solvents and standards.
Caption: Workflow for selecting a suitable deuterated solvent.
Caption: Step-by-step workflow for NMR sample preparation.
Caption: Decision tree for choosing between internal and external standards in qNMR.[24]
References
- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. NMR Solvents [sigmaaldrich.com]
- 7. emerypharma.com [emerypharma.com]
- 8. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. sites.bu.edu [sites.bu.edu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Analytical NMR [magritek.com]
- 17. eurisotop.com [eurisotop.com]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Tetradecanol-d2 Quantification
Welcome to the technical support center for the quantification of 1-Tetradecanol using its deuterated internal standard, 1-Tetradecanol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality parameters to check for my this compound internal standard before use?
A1: Before incorporating this compound into your workflow, it is crucial to verify its chemical and isotopic purity. Reputable vendors will provide a Certificate of Analysis (CoA) detailing these parameters. For reliable quantitative results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures that the signal is not from contaminants, while high isotopic purity minimizes the contribution of any unlabeled 1-Tetradecanol in the internal standard solution, which could lead to an overestimation of your target analyte.
Q2: How should I properly store 1-Tetradecanol and this compound?
A2: Both 1-Tetradecanol and its deuterated analog are typically supplied as waxy solids. For long-term stability, it is recommended to store them at 2-8°C or frozen, and protected from light. Once dissolved in an organic solvent, stock solutions should be stored at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into single-use vials. Always allow solutions to come to room temperature before opening to avoid condensation.
Q3: Can this compound undergo H/D exchange?
A3: The deuterium labels in this compound are typically on the carbon backbone and are therefore generally stable. However, H/D exchange, where deuterium atoms are replaced by hydrogen atoms, can potentially occur under harsh acidic or basic conditions, or at high temperatures in the mass spectrometer's ion source. It is advisable to maintain a neutral pH for your samples and mobile phases whenever possible.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Internal Standard (IS) Signal
You may observe a weak, inconsistent, or even absent signal for this compound across your analytical run.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation of IS | - Verify the storage conditions and age of the this compound stock solution. |
| - Prepare a fresh stock solution from the solid material. | |
| Incorrect Spiking | - Ensure the IS is spiked into all samples, standards, and quality controls at a consistent concentration. |
| - Verify the accuracy of pipettes used for spiking. | |
| Matrix Effects | - The sample matrix can suppress the ionization of the IS. |
| - Perform a post-extraction spike experiment to evaluate matrix effects. | |
| - Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). | |
| Mass Spectrometer Issues | - Confirm that the mass spectrometer is tuned and calibrated correctly for the m/z of this compound. |
| - Check for any instrument contamination that may be suppressing the signal. |
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent (e.g., methanol).
-
Set B (Pre-extraction Spike): Blank matrix spiked with this compound before the extraction process.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with this compound after the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.
Issue 2: Chromatographic Peak Shape Issues and Shifting Retention Times
You may encounter peak tailing, fronting, or splitting for either the analyte or the internal standard, as well as a shift in retention time between the two.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Isotopic Effect | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. |
| - This is a known phenomenon and is generally acceptable if the shift is small and consistent. | |
| Column Overload | - Injecting too high a concentration of the analyte or IS can lead to poor peak shape. |
| - Dilute the sample and re-inject. | |
| Column Degradation | - A decline in column performance can affect peak shape. |
| - Flush the column or replace it if necessary. | |
| Mobile Phase Issues | - Incorrect pH or composition of the mobile phase can impact peak shape. |
| - Prepare fresh mobile phase and ensure proper mixing. |
Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves
Your calibration curve may be non-linear, or the calculated concentrations of your quality control samples may be outside of the acceptable range.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Isotopic Interference | - The M+2 isotope of 1-Tetradecanol can have the same mass-to-charge ratio as this compound, leading to interference. |
| - Use a high-resolution mass spectrometer to resolve the two species. | |
| - If using a triple quadrupole, ensure that the precursor and product ion masses are selected to minimize this overlap. | |
| Contamination | - Contamination of the system with unlabeled 1-Tetradecanol can lead to a high background signal. |
| - Thoroughly clean the LC system and mass spectrometer. | |
| Incorrect IS Concentration | - An inappropriate concentration of the IS can lead to non-linearity. |
| - The IS response should be in the linear range of the detector and ideally similar to the analyte response at the mid-point of the calibration curve. |
Quantitative Data Summary: Representative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 12,500 | 510,000 | 0.0245 |
| 5 | 63,000 | 505,000 | 0.1248 |
| 10 | 128,000 | 515,000 | 0.2485 |
| 50 | 645,000 | 512,000 | 1.2598 |
| 100 | 1,290,000 | 508,000 | 2.5394 |
| 500 | 6,500,000 | 511,000 | 12.7202 |
Visual Troubleshooting Workflows
Technical Support Center: Stability of 1-Tetradecanol-d2 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Tetradecanol-d2 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
A1: this compound is a stable isotope-labeled form of 1-Tetradecanol (also known as myristyl alcohol), a long-chain saturated fatty alcohol. The "-d2" designation indicates that two hydrogen atoms on the first carbon (alpha-carbon) adjacent to the hydroxyl group have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalysis using mass spectrometry (MS)-based methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[1][2][3]
Q2: What are the main stability concerns for this compound in biological matrices?
A2: The primary stability concerns for this compound in biological matrices such as plasma, serum, or tissue homogenates are:
-
Metabolic Instability: Enzymatic oxidation of the alcohol to the corresponding aldehyde (tetradecanal-d2) and subsequently to the carboxylic acid (myristic acid-d2). This is primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases.[4]
-
Back-Exchange of Deuterium: The potential for the deuterium atoms on the alpha-carbon to exchange with protons from the surrounding aqueous environment. This is a concern for deuterated compounds, particularly if the deuterium atoms are in a labile position.[3]
-
General Chemical Degradation: Like all lipids, this compound can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures, although it is generally stable under typical bioanalytical conditions. Saturated long-chain fatty acids have been shown to be highly resistant to thermal hydrolysis at temperatures up to 160°C for several hours.[5][6]
Q3: How does the deuteration at the alpha-position affect the metabolism of this compound?
A3: The replacement of hydrogen with deuterium at the site of enzymatic attack can lead to a "kinetic isotope effect" (KIE). The C-D bond is stronger than the C-H bond, which can slow down the rate of reactions where this bond is broken. For the oxidation of this compound by alcohol dehydrogenase, a primary deuterium KIE is expected, which would result in a slower rate of metabolism compared to its non-deuterated counterpart.[7][8][9] This can be advantageous, as it may increase the stability of the internal standard in the biological matrix during the course of an experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
Issue 1: Inconsistent or Decreasing Internal Standard Response
Symptom: The peak area of this compound is inconsistent across a batch of samples or shows a decreasing trend over time.
Potential Causes and Solutions:
-
Metabolic Degradation:
-
Cause: Enzymes in the biological matrix (e.g., plasma, liver microsomes) are metabolizing the this compound.[4]
-
Troubleshooting Steps:
-
Enzyme Inhibition: If possible, add a general enzyme inhibitor to the samples upon collection.
-
Sample Processing Temperature: Keep biological samples on ice or at 4°C during processing to minimize enzymatic activity.
-
Rapid Processing: Process samples as quickly as possible to reduce the time for enzymatic degradation to occur.
-
Protein Precipitation: Promptly perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to denature and remove enzymes.
-
-
-
Back-Exchange of Deuterium:
-
Cause: The deuterium atoms on the alpha-carbon may be exchanging with protons from the sample matrix or mobile phase, particularly under basic pH conditions. While C-D bonds are generally stable, those adjacent to a heteroatom can be more susceptible to exchange under certain conditions.[1][10]
-
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH for your samples and mobile phases. Avoid strongly basic conditions.
-
Stability Assessment: Perform a stability experiment by incubating this compound in blank matrix at different pH values and temperatures to assess the extent of back-exchange.
-
-
Issue 2: Isotopic Contribution (Crosstalk) from the Analyte
Symptom: A signal for this compound is detected in samples that only contain the unlabeled analyte (1-Tetradecanol).
Potential Causes and Solutions:
-
Natural Isotope Abundance:
-
Cause: The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can result in a mass-to-charge ratio (m/z) that overlaps with that of this compound.
-
Troubleshooting Steps:
-
Assess Contribution: Analyze a high concentration of the unlabeled analyte and monitor the mass transition for this compound.
-
Use a Higher Mass Labeled Standard: If crosstalk is significant, consider using an internal standard with a higher degree of deuteration (e.g., d4 or higher) to shift its m/z further from the analyte's isotopic cluster.
-
-
Issue 3: Presence of Unlabeled Analyte in the Internal Standard Solution
Symptom: A signal for the unlabeled analyte is detected in blank samples spiked only with the this compound internal standard.
Potential Causes and Solutions:
-
Impurity in the Internal Standard:
-
Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the certificate of analysis for the isotopic purity of the internal standard.
-
Quantify the Impurity: Prepare a solution of the internal standard and quantify the peak area of the unlabeled analyte. This can be subtracted from the sample measurements, but it is not ideal.
-
Contact the Supplier: If the level of impurity is unacceptably high, contact the supplier for a higher purity batch.
-
-
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide a general guide based on the known stability of long-chain fatty alcohols and principles of bioanalytical sample handling.[11][12]
Table 1: General Stability of Long-Chain Fatty Alcohols in Human Plasma
| Storage Condition | Time | Expected Stability | Recommendations |
| Room Temperature (~25°C) | < 8 hours | Moderate | Process samples as quickly as possible. Keep on ice when not in use. |
| Refrigerated (2-8°C) | 24 hours | Good | Suitable for short-term storage before analysis. |
| Frozen (-20°C) | 1 month | Good | Suitable for medium-term storage. |
| Ultra-low Freezer (-70°C to -80°C) | > 1 month | Excellent | Recommended for long-term storage.[13] |
Table 2: Factors Influencing the Stability of this compound in Biological Matrices
| Factor | Effect on Stability | Mitigation Strategies |
| Temperature | Higher temperatures increase enzymatic degradation and potential for chemical degradation. | Store samples at low temperatures (refrigerated or frozen).[14] |
| pH | Basic pH may promote back-exchange of deuterium. Extreme pH can cause chemical degradation. | Maintain samples at a neutral or slightly acidic pH. |
| Enzymatic Activity | Can lead to the oxidation of the alcohol to an aldehyde and carboxylic acid. | Use of enzyme inhibitors, low-temperature processing, and rapid protein precipitation. |
| Light Exposure | Can potentially lead to degradation, although saturated fatty alcohols are relatively stable. | Store samples in amber vials or protect from light.[14] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation of some analytes. | Aliquot samples to avoid multiple freeze-thaw cycles.[13] |
Experimental Protocols
Protocol 1: Assessment of Metabolic Stability in Human Liver Microsomes
This protocol is designed to evaluate the in vitro metabolic stability of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with a suitable internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Pre-incubation: Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiation: Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed HLM and NADPH regenerating system mixture.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a stable, non-interfering internal standard (for analytical purposes).
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Protocol 2: Evaluation of Freeze-Thaw and Long-Term Stability in Human Plasma
This protocol assesses the stability of this compound under typical sample storage conditions.[13]
Materials:
-
This compound
-
Blank human plasma
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Freeze-Thaw Stability:
-
Aliquot the spiked plasma samples.
-
Freeze the samples at -80°C for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and QC samples.
-
-
Long-Term Stability:
-
Aliquot the spiked plasma samples and store them at the intended long-term storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of samples.
-
Thaw the samples and analyze them alongside freshly prepared calibration standards and QC samples.
-
-
Data Analysis: The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable.
Visualizations
References
- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Recovery of 1-Tetradecanol-d2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the recovery of 1-Tetradecanol-d2 during extraction procedures. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical methods.
Troubleshooting Guide: Addressing Poor Recovery
Low or inconsistent recovery of this compound can significantly impact the accuracy and precision of quantitative analyses. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why is the recovery of my this compound internal standard unexpectedly low?
Answer:
Poor recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The primary areas to investigate are the extraction procedure itself, potential matrix effects, and the analytical instrumentation. 1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol. Its key physical property influencing extraction is its practical insolubility in water and good solubility in organic solvents like diethyl ether and ethanol.[1][2][3]
A logical workflow for troubleshooting this issue is outlined below:
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
Extraction Protocol
Q1: What are the recommended starting points for liquid-liquid extraction (LLE) of this compound from an aqueous matrix like plasma or urine?
A1: Given that 1-Tetradecanol is a nonpolar, long-chain alcohol, a water-immiscible organic solvent is recommended for LLE. A common approach involves a "salting-out" assisted liquid-liquid extraction (SALLE).[4]
Recommended LLE Protocol (General Guidance):
-
Protein Precipitation & Internal Standard Spiking: To a 1 mL plasma/serum sample, add 2 mL of a cold solvent like acetonitrile or methanol containing the known concentration of this compound. Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge at >3000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 3-4 mL of a nonpolar solvent such as hexane or ethyl acetate.
-
Phase Separation: Add a salt, such as anhydrous sodium sulfate or sodium chloride, to facilitate phase separation and reduce emulsions. Vortex vigorously for 2 minutes.
-
Collection: Centrifuge to achieve a clear separation of the aqueous and organic layers. Carefully transfer the upper organic layer to a new tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., ethyl acetate for GC-MS).
Q2: What type of solid-phase extraction (SPE) sorbent is suitable for this compound?
A2: For a nonpolar compound like 1-Tetradecanol, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective, depending on the sample matrix and desired cleanup.
General SPE Protocol (Reversed-Phase C18):
-
Conditioning: Condition the C18 cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma supernatant diluted with water).
-
Washing: Wash with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elution: Elute the this compound with a nonpolar organic solvent like ethyl acetate or a mixture of hexane and isopropanol.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described for LLE.
Q3: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsion formation is common when extracting from complex biological matrices. To break an emulsion, you can try the following:
-
Centrifugation: Spin the sample at a higher speed or for a longer duration.
-
Salting Out: Add a small amount of saturated sodium chloride solution or solid anhydrous sodium sulfate. This increases the polarity of the aqueous phase and can help force the separation.[4]
-
Solvent Addition: Add a small volume of a different organic solvent.
-
Temperature Change: Briefly cooling or gently warming the sample can sometimes destabilize the emulsion.
Matrix Effects and Deuterated Standards
Q4: Can there be differences in extraction efficiency between 1-Tetradecanol and this compound?
A4: While deuterated internal standards are designed to mimic the behavior of the analyte, slight differences in physicochemical properties can sometimes lead to differential extraction efficiency. This is known as the "isotope effect". If you suspect this is an issue, you may need to re-optimize your extraction conditions, paying close attention to pH and solvent composition to ensure both compounds are extracted with similar efficiency.
Q5: How can I minimize matrix effects that may be causing low recovery?
A5: Matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard, are a common cause of poor and variable recovery. To mitigate these:
-
Improve Sample Cleanup: Incorporate additional cleanup steps, such as using a more selective SPE sorbent or performing a back-extraction in your LLE protocol.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Optimize Chromatography: Ensure that your analytical method (e.g., GC-MS) chromatographically separates 1-Tetradecanol from co-eluting matrix components.
Analytical Considerations
Q6: My extraction recovery seems fine, but the signal on my GC-MS is still low. What should I check?
A6: If the extraction is efficient, the issue may lie with the analytical instrumentation. For GC-MS analysis of a long-chain alcohol like 1-Tetradecanol, consider the following:
-
Derivatization: Long-chain alcohols can have poor chromatographic peak shape and thermal stability. Derivatization to a more volatile and stable form, such as a trimethylsilyl (TMS) ether, is often necessary. Ensure your derivatization reaction is complete.
-
GC Inlet Temperature: An inlet temperature that is too low can lead to poor volatilization and discrimination against higher boiling point compounds.
-
Column Bleed and Contamination: A contaminated or degraded GC column can lead to poor peak shape and reduced signal intensity.
-
MS Ion Source: A dirty ion source can cause a general loss of sensitivity for all analytes.
Data Presentation
The following table summarizes potential extraction solvents and their relevant properties for the extraction of 1-Tetradecanol.
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Application Notes |
| Hexane | 0.1 | 69 | Insoluble | Good for extracting nonpolar compounds from aqueous matrices. |
| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | A moderately polar solvent effective for a range of lipids. |
| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Highly volatile, effective for nonpolar compounds. |
| Dichloromethane | 3.1 | 39.6 | 1.3 g/100 mL | A versatile solvent, but denser than water. |
| Acetonitrile | 5.8 | 81.6 | Miscible | Often used for protein precipitation prior to LLE or SPE.[4] |
| Methanol | 5.1 | 64.7 | Miscible | Commonly used for protein precipitation and as a solvent in SPE. |
Experimental Protocols
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for this compound from Serum
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
Pipette 150 µL of the serum sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard solution (in methanol).
-
Add 100 µL of saturated ammonium sulfate solution.
-
Add 225 µL of acetonitrile.
-
-
Extraction:
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge for 10 minutes at 2300 x g.
-
-
Sample Transfer:
-
Carefully pipette 100 µL of the upper organic phase into an autosampler vial.
-
-
Analysis:
-
Analyze by GC-MS, potentially after a derivatization step.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This is a general protocol using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., 1 mL of urine spiked with this compound and diluted with 1 mL of water).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.
-
Visualizations
References
Technical Support Center: Troubleshooting Calibration Curve Non-Linearity with Deuterated Standards
This guide is designed for researchers, scientists, and drug development professionals who encounter non-linear calibration curves when using deuterated internal standards in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common causes of non-linearity and provide step-by-step troubleshooting guidance.
Question 1: My calibration curve is bending (saturating) at high concentrations. What is the cause?
Answer: This is a common issue, often referred to as a "rollover" effect, where the response ratio no longer increases proportionally with concentration.
Potential Causes & Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a non-linear response.[1][2][3][4] This is one of the most frequent reasons for non-linearity at the upper end of the curve.
-
Troubleshooting:
-
Check Absolute Response: Plot the absolute peak area of both the analyte and the deuterated internal standard (IS) against concentration. If the analyte's signal plateaus or distorts (e.g., peak fronting or flat-topping) at high concentrations while the IS signal remains stable, detector saturation is likely.[1][3]
-
Dilute High-End Calibrators: Dilute the highest concentration standards and re-inject. If linearity is restored in the lower range, this points to saturation.
-
Optimize MS Parameters: Intentionally "detune" the instrument to reduce sensitivity. This can involve adjusting parameters like capillary voltage, cone gas flow, or detector voltage.[1][3]
-
-
-
Ion Source Saturation/Competition: The electrospray ionization (ESI) process itself has a limited capacity. At high concentrations, the analyte and internal standard may compete for ionization, which can lead to a suppressed signal for the internal standard as the analyte concentration increases.[5]
-
Troubleshooting:
-
Monitor IS Response: Check if the internal standard's peak area decreases as the analyte concentration increases across the calibration curve. A consistent drop is a strong indicator of ion suppression.[5]
-
Reduce Injection Volume: Injecting a smaller volume can alleviate the saturation in the ion source.
-
-
-
Analyte Multimer Formation: At high concentrations within the ion source, some molecules can form dimers or other multimers, which are not monitored in the selected reaction monitoring (MRM) transition, leading to a loss of signal for the intended analyte.[2][6]
-
Troubleshooting:
-
Dilute Samples: As with other saturation effects, diluting the high-concentration standards is the primary solution.
-
Optimize Source Conditions: Adjusting ion source temperature or gas flows can sometimes minimize the formation of multimers.
-
-
Question 2: My calibration curve is inaccurate at the low end or has a significant non-zero intercept. What should I investigate?
Answer: Inaccuracy at the lower limit of quantitation (LLOQ) or a positive y-intercept often points to contamination or isotopic interference.
Potential Causes & Solutions:
-
Isotopic Contribution from Internal Standard: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity.[7][8] This contributes to the analyte signal, causing a positive bias that is most significant at the lowest concentrations.
-
Troubleshooting:
-
Analyze the IS Solution: Inject a solution containing only the deuterated internal standard at its working concentration. Any signal detected in the analyte's MRM channel confirms the presence of the unlabeled impurity.[7]
-
Perform a Blank Subtraction: The area of the analyte peak in the "IS-only" sample can be subtracted from all other samples.
-
Check Certificate of Analysis: Verify the isotopic purity of your standard. A purity of ≥98% is generally recommended.[7]
-
-
-
Cross-Talk from Analyte to Internal Standard: Naturally occurring isotopes of the analyte (e.g., ¹³C, ³⁷Cl, ⁸¹Br) can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[8][9][10] This effect becomes more pronounced at high analyte concentrations, leading to an artificially high IS signal and a curve that bends downwards.
-
Troubleshooting:
-
Analyze High Concentration Analyte Standard: Inject a high concentration of the analyte without the internal standard. Monitor the MRM transition for the internal standard to see if any signal is detected.
-
Use a More Highly Deuterated Standard: If possible, use an internal standard with a greater mass difference from the analyte to minimize isotopic overlap.
-
Monitor a Different IS Isotope: A novel approach is to monitor a less abundant, higher mass isotope of the internal standard that does not have interference from the analyte's natural isotopes.[9][10]
-
-
-
System Carryover: Residual analyte from a high concentration sample can carry over into the subsequent injection, artificially inflating the signal of low concentration samples.
-
Troubleshooting:
-
Inject Blanks: Inject one or more blank samples immediately after the highest calibrator. A significant peak in the blank indicates carryover.
-
Optimize Autosampler Wash: Increase the volume of the needle wash or use a stronger wash solvent in the autosampler settings.
-
-
Question 3: My curve appears non-linear across the entire range, and my QC samples are inaccurate. What role does the regression model play?
Answer: The choice of regression model and weighting factor is critical for accuracy, especially over a wide dynamic range. LC-MS/MS data often exhibit heteroscedasticity, meaning the variance of the signal is not constant across the concentration range.[6]
Potential Causes & Solutions:
-
Inappropriate Regression Model: Using a simple linear regression (non-weighted) gives equal importance to all points. The high concentration points, having the largest absolute error, will disproportionately influence the fit, leading to significant inaccuracy at the low end.[11]
-
Troubleshooting:
-
Apply a Weighting Factor: A weighted linear regression is often necessary to improve accuracy at the low end of the curve.[6] The most commonly recommended weighting factor for bioanalytical LC-MS/MS assays is 1/x² .[12][13][14] Other factors like 1/x may also be appropriate.[11]
-
Evaluate Residuals: Plot the percent relative error (%RE) for each calibrator versus its concentration. A random distribution of residuals around the x-axis indicates a good fit. A U-shaped or inverted U-shaped pattern suggests a poor fit or that a quadratic model might be more appropriate.
-
Consider a Quadratic Fit: If the non-linearity is consistent and well-defined, a quadratic regression (ax² + bx + c) with a 1/x² weighting can be used.[15] However, the source of the non-linearity should be investigated first, as improving analytical conditions is preferable to relying on a mathematical fit.[16]
-
-
Data Presentation
Table 1: Impact of Different Regression Weighting Factors on QC Accuracy
This table demonstrates how choosing the correct weighting factor can significantly improve the accuracy of quality control (QC) samples, especially at the low end of the curve. Data is hypothetical but representative of typical LC-MS/MS results.
| QC Level (ng/mL) | Nominal Conc. (ng/mL) | Calculated Conc. (No Weighting) | Accuracy (%) | Calculated Conc. (1/x² Weighting) | Accuracy (%) |
| Low | 2.0 | 2.80 | 140.0% | 2.04 | 102.0% |
| Mid | 50.0 | 51.5 | 103.0% | 50.1 | 100.2% |
| High | 800.0 | 795.0 | 99.4% | 798.0 | 99.8% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution and Cross-Talk
Objective: To determine the level of signal contribution from the internal standard to the analyte channel and from the analyte to the internal standard channel.
Methodology:
-
Prepare "IS-Only" Sample: Prepare a solution containing only the deuterated internal standard at the same concentration used for sample analysis, in the final reconstitution solvent.
-
Prepare "Analyte-Only" Sample: Prepare a solution containing only the unlabeled analyte at the highest concentration of the calibration curve, in the final reconstitution solvent.
-
Analysis: Inject both samples and acquire data using the MRM transitions for both the analyte and the internal standard.
-
Data Evaluation:
-
IS Contribution: In the "IS-Only" sample, measure the peak area in the analyte's MRM channel. A response greater than the background noise indicates the presence of unlabeled analyte in the IS.[7]
-
Analyte Cross-Talk: In the "Analyte-Only" sample, measure the peak area in the IS's MRM channel. A significant response indicates isotopic cross-talk from the analyte.[9]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if components of the biological matrix are suppressing or enhancing the ionization of the analyte and to assess if the deuterated internal standard adequately compensates for this effect.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 6 different lots of blank matrix using the established sample preparation method. After the final extraction step, spike the extracted matrix with the analyte at the same low and high concentrations as Set A.
-
Set C (Post-Extraction Spike with IS): To the samples from Set B, add the deuterated internal standard at the working concentration.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Evaluation:
-
Calculate Matrix Effect (ME):
-
ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[17]
-
-
Calculate IS-Normalized Matrix Effect:
-
IS-Normalized ME (%) = (Mean Analyte/IS Ratio in Set C / Mean Analyte/IS Ratio in Set A with IS) * 100
-
The variability (Coefficient of Variation, %CV) of the IS-Normalized ME across the different matrix lots should be within acceptable limits (e.g., <15%) to demonstrate that the deuterated standard effectively corrects for matrix-induced variability.
-
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Isotopic contributions and interferences in LC-MS analysis.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WHAT EXACTLY DO WE MEAN BY WEIGHTED REGRESSION? - Chromatography Forum [chromforum.org]
- 12. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessment of Regression Model, Linearity and Weighting Factor for Preparation of Calibration Curve in the Quantitative LC-MS/MS Measurements of Methylphenidate and its Metabolite [yakhak.org]
- 15. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 16. Lacking linearity in quantitative stable-isotope LC-MS/MS measurement of F2-isoprostanes is an irrefutable indicator of analytical inadequacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS
Welcome to the Technical Support Center for Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate ion suppression, a common phenomenon that can adversely affect data quality. While the specific use of 1-Tetradecanol-d2 as a tool to minimize ion suppression is not documented in scientific literature, this guide provides a comprehensive overview of established and effective strategies to identify, understand, and reduce ion suppression in your ESI-MS experiments.
Frequently Asked Questions (FAQs) about Ion Suppression
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a type of matrix effect where the presence of co-eluting compounds in a sample reduces the ionization efficiency of the analyte of interest in the ESI source.[1][2][3] This leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and even the complete disappearance of the analyte peak.[4]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a wide range of endogenous and exogenous substances present in the sample matrix.[1] Common culprits include:
-
Salts and buffers: Non-volatile salts (e.g., phosphates, sodium chloride) and buffers can significantly suppress the ESI signal.[4]
-
Detergents and surfactants: These molecules have high surface activity and can interfere with the droplet formation and ion evaporation processes.[4]
-
Endogenous matrix components: In biological samples, high concentrations of lipids, proteins, and other small molecules can cause ion suppression.
-
Mobile phase additives: Some additives, like trifluoroacetic acid (TFA) at high concentrations, can form strong ion pairs with analytes and suppress their signal.
-
Plasticizers and other contaminants: Leachables from plasticware and other laboratory consumables can introduce interfering compounds.[1]
Q3: How can I detect ion suppression in my experiments?
A3: A common and effective method to detect ion suppression is the post-column infusion experiment . In this technique, a constant flow of the analyte solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. Any dip in the constant analyte signal indicates a region of ion suppression.
Q4: What is the difference between ion suppression and matrix effect?
A4: The matrix effect is a broader term that encompasses any alteration of the analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[2] Ion suppression is the most common manifestation of the matrix effect, where the signal is decreased.
Q5: Can deuterated internal standards minimize ion suppression?
A5: Deuterated internal standards do not directly minimize or eliminate ion suppression. However, they are a crucial tool to compensate for the effects of ion suppression during quantitative analysis.[4] A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide for Ion Suppression
This guide provides solutions to common problems encountered due to ion suppression.
Problem 1: My analyte signal is low or absent, even at high concentrations.
-
Question: Could ion suppression be the cause?
-
Answer: Yes, this is a classic symptom of severe ion suppression.
-
Troubleshooting Steps:
-
Perform a post-column infusion experiment to confirm the presence and retention time of the suppression zone.
-
Analyze a neat standard of your analyte to ensure the instrument is functioning correctly and the analyte ionizes well under the current conditions.
-
Review your sample preparation protocol. Inadequate cleanup can leave high levels of interfering matrix components.
-
Evaluate your mobile phase composition. High concentrations of non-volatile salts or certain ion-pairing agents can be problematic.
-
-
Problem 2: I am observing poor reproducibility and accuracy in my quantitative results.
-
Question: How can I determine if ion suppression is affecting my quantitation?
-
Answer: Inconsistent ion suppression across different samples is a likely cause of poor reproducibility.
-
Troubleshooting Steps:
-
Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte. This is the most effective way to correct for variable matrix effects.
-
Prepare matrix-matched calibration curves. This involves preparing your calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.
-
Optimize chromatographic separation. Aim to separate your analyte from the regions of significant ion suppression.
-
-
Problem 3: My signal intensity decreases as I inject more of my sample.
-
Question: Is it possible to overload the ESI source?
-
Answer: Yes, high concentrations of both the analyte and matrix components can lead to saturation effects and increased ion suppression.
-
Troubleshooting Steps:
-
Dilute your sample. This can often be a simple and effective way to reduce the concentration of interfering compounds and move into a linear response range.
-
Reduce the injection volume. This will decrease the total amount of matrix introduced into the ion source.
-
-
Quantitative Data Summary
The following tables summarize key quantitative aspects of ion suppression.
Table 1: Common Sources of Ion Suppression and Their Relative Impact
| Source of Suppression | Typical Concentration | Relative Impact on Signal |
| Phosphate Buffers | > 10 mM | High |
| Sodium & Potassium Salts | > 20 mM | High |
| Trifluoroacetic Acid (TFA) | > 0.1% | Moderate to High |
| Detergents (e.g., Triton X-100) | > 0.01% | High |
| Phospholipids (in plasma) | High physiological levels | High |
Table 2: Effectiveness of Different Strategies to Mitigate Ion Suppression
| Mitigation Strategy | Typical Reduction in Suppression | Applicability |
| Sample Dilution (10-fold) | 20-50% | Simple, but may compromise sensitivity |
| Solid-Phase Extraction (SPE) | 50-90% | Effective for removing broad classes of interferences |
| Liquid-Liquid Extraction (LLE) | 40-80% | Good for removing salts and polar interferences |
| Chromatographic Separation | 30-95% | Highly effective if separation is achieved |
| Use of a SIL-IS | N/A (compensates, does not reduce) | Gold standard for quantitative accuracy |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where ion suppression occurs.
Materials:
-
LC-MS system with an ESI source
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of the analyte of interest (at a concentration that gives a stable, mid-range signal)
-
Blank matrix sample (e.g., protein-precipitated plasma from a control subject)
-
Mobile phases for the LC method
Methodology:
-
Set up the LC system with the analytical column and mobile phases as you would for your regular analysis.
-
Connect the outlet of the analytical column to one inlet of a tee-piece.
-
Connect the syringe pump, containing the analyte standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor the m/z of your analyte of interest.
-
Start the infusion of the analyte standard solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min). You should observe a stable signal for your analyte.
-
Once a stable baseline is achieved, inject the blank matrix sample onto the LC column and start the chromatographic run.
-
Monitor the signal of the infused analyte throughout the run. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
Caption: Logical Flow for Selecting an Ion Suppression Mitigation Strategy.
References
- 1. Application of electrospray ionization mass spectrometry to study the hydrophobic interaction between the ɛ and θ subunits of DNA polymerase III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Technical Support Center: Analysis of 1-Tetradecanol-d2
Welcome to the technical support center for the analysis of 1-Tetradecanol-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the analysis of this deuterated fatty alcohol, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of 1-Tetradecanol, a fatty alcohol. The "-d2" indicates that two hydrogen atoms have been replaced by deuterium atoms. In analytical chemistry, particularly in mass spectrometry-based methods like GC-MS, deuterated compounds are commonly used as internal standards. This is because they are chemically very similar to their non-deuterated counterparts (analytes) and behave similarly during sample preparation and analysis, but they can be distinguished by their higher mass.
Q2: I am observing unexpected peaks in my GC-MS chromatogram when analyzing this compound. What are the likely sources?
Unexpected peaks, or interference peaks, can originate from various sources in a GC-MS system. These can be broadly categorized as:
-
System Contamination: Residues from previous analyses, bleed from the GC column or septum, or oil from the vacuum pumps.[1][2][3]
-
Sample Preparation: Contaminants introduced from solvents, reagents, or labware (e.g., plasticizers).[4]
-
Co-eluting Compounds: Other components from the sample matrix that have similar retention times to your analyte.
-
Isotopic Exchange: The deuterium atoms on your this compound may exchange with hydrogen atoms from the solvent or sample matrix, leading to the formation of 1-Tetradecanol-d1 or non-deuterated 1-Tetradecanol.[5][6]
Q3: My this compound internal standard peak area is decreasing over a series of injections. What could be the cause?
A progressive decrease in the peak area of a deuterated internal standard can be a sign of isotopic exchange, also known as "back-exchange".[5] This occurs when the standard is exposed to a hydrogen-rich environment, such as protic solvents (e.g., methanol, water) in the sample or mobile phase.[5][6] Factors that can accelerate this exchange include elevated temperatures and non-neutral pH.[5][6]
Q4: The retention time of my this compound is slightly different from the non-deuterated 1-Tetradecanol. Is this normal?
Yes, a small shift in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect".[5] Often, the deuterated compound will elute slightly earlier than the non-deuterated version.[7][8]
Troubleshooting Guides
Issue 1: Identification of Common Contaminant Peaks
If you observe persistent, unidentified peaks in your chromatograms, they may be common contaminants within your GC-MS system.
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent you are using for your sample preparation. If the peaks are present in the blank, the contamination is likely from your solvent or the injection system.
-
Check for System Bleed: Run a blank gradient (if applicable) without an injection. Peaks that appear, especially at higher temperatures, are often due to column bleed (polysiloxanes) or septum bleed.
-
Consult Common Contaminant Tables: Compare the mass spectra of the unknown peaks with the characteristic ions of common GC-MS contaminants.
Data Presentation: Common GC-MS Contaminants
| m/z (Characteristic Ions) | Compound/Class | Possible Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, Carbon Dioxide | Air leak in the system.[2][3] |
| 73, 147, 207, 281, 355 | Polysiloxanes | GC column bleed, septum bleed.[1][3] |
| 149, 167, 279 | Phthalates (plasticizers) | Plastic labware (e.g., pipette tips, vials), gloves.[1][4] |
| 43, 58 | Acetone | Cleaning solvent residue.[2][3] |
| 31 | Methanol | Cleaning solvent residue.[2] |
| 69, 131, 219, 264, 414 | Perfluorotributylamine (PFTBA) | GC-MS tuning compound.[1][2] |
| Spaced by 14 amu | Hydrocarbons | Pump oil, fingerprints.[1] |
Mandatory Visualization: Troubleshooting Contamination Workflow
References
- 1. scribd.com [scribd.com]
- 2. agilent.com [agilent.com]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : GC-MS Contamination Identification and Sources [hplctips.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Fatty Alcohol Analysis with Chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the appropriate chromatography column for fatty alcohol analysis, complete with troubleshooting guides and frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for analyzing fatty alcohols?
A1: The two primary methods for fatty alcohol analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). HPLC is also a valuable technique, particularly for less volatile or thermally sensitive fatty alcohols.
Q2: Is derivatization necessary for fatty alcohol analysis?
A2: Derivatization is frequently required for GC analysis to increase the volatility and reduce the polarity of fatty alcohols, which improves peak shape and sensitivity.[1][2] Common derivatization techniques include silylation, such as forming trimethylsilyl (TMS) ethers with reagents like BSTFA.[3] For HPLC, derivatization can be used to add a UV-absorbing or fluorescent tag to the fatty alcohols, significantly enhancing detection sensitivity.[4]
Q3: Which type of GC column is best for fatty alcohol analysis?
A3: The choice of a GC column's stationary phase is critical and depends on the specific fatty alcohols being analyzed. Generally, polar columns are recommended for the analysis of polar compounds like fatty alcohols. Polyethylene glycol (PEG) columns, often referred to as WAX columns (e.g., DB-WAX, HP-INNOWax), are a common choice.[5] For specific applications, such as separating isomers, highly polar cyanopropyl silicone columns may be advantageous.[5]
Q4: What should I consider when selecting an HPLC column for fatty alcohol analysis?
A4: For HPLC analysis of fatty alcohols, reversed-phase columns are typically used. C18 (also known as ODS) columns are the most common choice, offering good separation based on the hydrophobicity of the fatty alcohol chains.[6][7] The separation is influenced by both the chain length and the degree of unsaturation.[7]
Q5: Can I analyze free fatty alcohols and their esterified forms in the same run?
A5: It is challenging to analyze free fatty alcohols and their esterified forms (like waxes) simultaneously without sample preparation. A common approach is to first analyze the free fatty alcohols. Then, the sample can be saponified (a process of hydrolysis with a base) to release the esterified fatty alcohols, which can then be extracted and analyzed.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of fatty alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the GC inlet or column: The polar hydroxyl group of fatty alcohols can interact with active sites.[8][9] Incomplete derivatization: Residual underivatized fatty alcohols will tail.[9] Column contamination: Buildup of non-volatile material on the column. | Inlet Maintenance: Replace the inlet liner and septum. Ensure the liner is properly deactivated.[9] Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing time, temperature, and reagent concentration.[9] Column Maintenance: Trim the front end of the GC column (15-20 cm) to remove contaminants.[9] |
| Ghost Peaks | Contamination: Contamination in the syringe, inlet, or from a previous injection (carryover).[8] Septum Bleed: Degradation of the injector septum at high temperatures. | System Cleaning: Clean the syringe and injection port.[8] Perform a bake-out of the column.[8] Use High-Quality Consumables: Use high-quality, low-bleed septa. |
| Poor Resolution | Inappropriate column: The stationary phase may not be suitable for the analytes. Sub-optimal method parameters: Incorrect temperature program (GC) or mobile phase composition (HPLC). Column degradation: Loss of stationary phase over time. | Column Selection: Ensure you are using a column with the appropriate polarity for your fatty alcohols.[10] Method Optimization: Adjust the temperature ramp rate in GC or the gradient in HPLC to improve separation. Replace Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Baseline Noise | Contaminated carrier gas or mobile phase. Detector issues: A contaminated or faulty detector.[11] Leaks in the system. | Check Gas/Solvent Purity: Use high-purity carrier gas and HPLC-grade solvents. Install or replace gas purifiers. Detector Maintenance: Clean the detector according to the manufacturer's instructions.[11] Leak Check: Perform a leak check of the entire system. |
Experimental Protocols
Protocol 1: GC Analysis of Fatty Alcohols after Silylation
-
Sample Preparation (Saponification and Extraction):
-
For samples containing esterified fatty alcohols, begin with saponification. Mix the sample (e.g., 5g of oil) with 50 mL of 12% (w/v) potassium hydroxide in ethanol.[4]
-
Heat the mixture at 60°C for 1.5 hours.[4]
-
After cooling, add 50 mL of water.
-
Extract the unsaponifiable matter (containing free fatty alcohols) four times with 50 mL of petroleum ether.[4]
-
Wash the combined organic layers with 50 mL of an ethanol/water (1:1, v/v) solution.[4]
-
Dry the organic extract under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
GC-FID/MS Analysis:
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: FID at 260°C or MS with an appropriate scan range.
-
Protocol 2: HPLC Analysis of Fatty Alcohols
-
Sample Preparation:
-
If the concentration of fatty alcohols is low, a pre-concentration step may be necessary. This can be achieved through solid-phase extraction (SPE) using a C18 cartridge.
-
-
Chromatographic Conditions (for underivatized alcohols):
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water. For instance, starting with 80% methanol and increasing to 100% methanol over 20 minutes. A small amount of acetic acid (0.1%) can be added to the mobile phase to improve peak shape.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for underivatized alcohols.[6] If derivatized with a fluorescent tag, a fluorescence detector would be used.[4]
-
Quantitative Data Summary
The selection of a chromatography column is a critical step in developing a robust analytical method. The tables below summarize key characteristics of commonly used GC and HPLC columns for fatty alcohol analysis.
Table 1: Recommended GC Columns for Fatty Alcohol Analysis
| Stationary Phase Type | Example Columns | Polarity | Key Characteristics | Primary Application |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax, SUPELCOWAX 10 | High | Excellent for separating polar compounds like alcohols. Provide good peak shapes. | General-purpose analysis of fatty alcohols. |
| Cyanopropyl Silicone | CP-Sil 88, HP-88, SP-2560 | Very High | Offer different selectivity compared to WAX phases.[5] Particularly good for separating geometric isomers. | Analysis of complex mixtures and separation of unsaturated fatty alcohol isomers. |
| Nitroterephthalic Acid Modified PEG | DB-FFAP, Nukol | High | Specifically designed for the analysis of free fatty acids, but also suitable for alcohols.[12] | Analysis of samples containing both free fatty acids and fatty alcohols. |
| Phenyl Polysiloxane | DB-5, HP-5ms | Low to Medium | More thermally stable and produce lower bleed, making them suitable for GC-MS. | GC-MS analysis where lower bleed is critical. |
Table 2: Recommended HPLC Columns for Fatty Alcohol Analysis
| Stationary Phase Type | Example Columns | Separation Mode | Key Characteristics | Primary Application |
| Octadecylsilyl (C18/ODS) | Supelcosil LC-18, Zorbax ODS | Reversed-Phase | Excellent retention and separation of non-polar to moderately polar compounds based on hydrophobicity.[7] | General-purpose analysis of fatty alcohols, separating by chain length and unsaturation. |
| Octylsilyl (C8) | Supelcosil LC-8 | Reversed-Phase | Less retentive than C18, which can be advantageous for very long-chain fatty alcohols, reducing analysis time. | Faster analysis of long-chain fatty alcohols. |
| Cholesterol Bonded Silica | COSMOSIL Cholester | Reversed-Phase | Provides unique selectivity for isomers due to its molecular shape recognition capabilities.[13] | Separation of geometric (cis/trans) isomers of unsaturated fatty alcohols.[13] |
Visualized Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chromatography column for your fatty alcohol analysis.
Caption: Workflow for Chromatography Column Selection in Fatty Alcohol Analysis.
References
- 1. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Derivatization of 1-Tetradecanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing derivatization reactions of 1-Tetradecanol for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 1-Tetradecanol necessary for gas chromatography (GC) analysis?
A1: 1-Tetradecanol, a long-chain fatty alcohol, has low volatility and can exhibit poor peak shape in GC analysis due to interactions between its polar hydroxyl group and the stationary phase. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance, such as sharper peaks and lower detection limits.[1][2]
Q2: What are the most common derivatization methods for 1-Tetradecanol?
A2: The most common derivatization methods for long-chain alcohols like 1-Tetradecanol are silylation and esterification (via acylation or alkylation).[3] Silylation, which forms a trimethylsilyl (TMS) ether, is widely used due to the availability of robust and effective reagents.[4] Esterification, which forms an ester, is another effective method.
Q3: Which silylating agent is best for 1-Tetradecanol?
A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for derivatizing 1-Tetradecanol.[4] MSTFA and its byproducts are generally more volatile than those of BSTFA, which can be advantageous in preventing co-elution with other peaks in the chromatogram.[4] For sterically hindered hydroxyl groups, BSTFA, especially with the addition of a catalyst like 1% Trimethylchlorosilane (TMCS), is a very effective and widely used reagent.[4]
Q4: Can I analyze 1-Tetradecanol by GC-MS without derivatization?
A4: While it is possible to analyze 1-Tetradecanol directly by GC-MS, it is generally not recommended for quantitative analysis.[2] Without derivatization, you may observe broad, tailing peaks and lower sensitivity.[1] For trace-level analysis and to obtain sharp, symmetrical peaks for accurate quantification, derivatization is highly recommended.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of 1-Tetradecanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Incomplete Derivatization) | 1. Presence of moisture: Silylating and acylating reagents are highly sensitive to water.[3][5] 2. Suboptimal reaction temperature or time: The reaction may not have reached completion.[3] 3. Insufficient reagent: The amount of derivatizing agent may be inadequate.[3] 4. Degraded reagent: The derivatizing agent may have degraded due to improper storage. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[5] 2. Optimize the reaction temperature and time. For silylation, a common starting point is 60-70°C for 30-60 minutes.[3][4] For acylation with PFPA, 65°C for 30-60 minutes is often used.[6] 3. Use a significant molar excess of the derivatizing reagent (e.g., 10-fold or greater).[3] 4. Use a fresh, unopened vial of the derivatizing reagent. |
| Multiple Peaks in the Chromatogram for a Single Analyte | 1. Incomplete derivatization: Both the derivatized and underivatized analyte are present. 2. Side reactions: The derivatizing agent may react with other functional groups in the sample matrix. 3. Formation of different derivatives: With some reagents, it's possible to form mono- and di-silylated derivatives if other reactive groups are present. | 1. See solutions for "Low or No Product Yield." 2. A sample cleanup step prior to derivatization may be necessary to remove interfering substances. 3. Ensure a sufficient excess of the derivatizing reagent and optimal reaction conditions to drive the reaction to a single, fully derivatized product. |
| Broad or Tailing Peaks | 1. Incomplete derivatization: The presence of the underivatized polar alcohol. 2. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analyte. | 1. Optimize the derivatization reaction as described above. 2. Use a deactivated GC liner and a high-quality capillary column. Silanizing the glassware can also help. |
| Hydrolysis of Silyl Ether Derivatives | 1. Exposure to moisture: TMS derivatives are susceptible to hydrolysis.[7] | 1. Analyze the samples as soon as possible after derivatization. Store derivatized samples in a tightly sealed vial at low temperature (e.g., in a freezer) to minimize degradation.[7] |
Experimental Protocols
Below are detailed methodologies for common derivatization reactions for 1-Tetradecanol.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a general guideline for the preparation of trimethylsilyl (TMS) derivatives of 1-Tetradecanol for GC-MS analysis.
Materials:
-
1-Tetradecanol sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous hexane (or other suitable solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the 1-Tetradecanol sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.[4]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample can be diluted with anhydrous hexane if necessary and is then ready for injection into the GC-MS.
Protocol 2: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the formation of fatty acid methyl esters (FAMEs) from fatty alcohols, which can then be analyzed by GC. Note that this is a transesterification reaction and is more commonly used for fatty acids, but can be adapted for alcohols.
Materials:
-
1-Tetradecanol sample or standard
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Anhydrous hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the 1-Tetradecanol sample (1-25 mg) into a reaction vessel.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Shake the vessel vigorously for 30 seconds to extract the methyl esters into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of long-chain alcohols. Optimal conditions for 1-Tetradecanol should be determined empirically but can be based on these recommendations.
| Derivatization Method | Reagent | Typical Temperature | Typical Reaction Time | Catalyst |
| Silylation | BSTFA | 60-80°C | 30-60 min | None |
| MSTFA | 60-80°C | 20-45 min | None | |
| BSTFA + 1% TMCS | 60-70°C | 20-40 min | TMCS | |
| Acylation | PFPA | 65°C | 30-60 min | None |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of 1-Tetradecanol.
Caption: Troubleshooting decision tree for low derivatization yield of 1-Tetradecanol.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
Technical Support Center: Best Practices for Handling and Storage of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated compounds. Adherence to these best practices is critical for maintaining isotopic purity and chemical integrity, ensuring the reliability and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when handling and storing deuterated compounds?
The main challenges include maintaining isotopic purity, preventing hydrogen-deuterium (H-D) exchange, managing hygroscopicity, and avoiding chemical degradation. Isotopic purity is essential for the success of applications such as quantitative analysis and mechanistic studies.
Q2: How can I prevent hydrogen-deuterium (H-D) exchange?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the environment. To minimize this:
-
Work in an inert atmosphere: Handling deuterated compounds under a dry, inert atmosphere like nitrogen or argon minimizes exposure to atmospheric moisture.
-
Use aprotic solvents: Whenever possible, use aprotic deuterated solvents as they lack exchangeable protons.
-
Control pH and temperature: The rate of H-D exchange is influenced by pH and temperature. For some applications, the exchange can be reduced by lowering the pH and temperature.
-
Minimize exposure to protic sources: Avoid contact with water, alcohols, and other protic solvents unless they are a necessary part of the experiment.
Q3: My deuterated compound is hygroscopic. How should I handle it?
Hygroscopic compounds readily absorb moisture, which can compromise sample integrity.
-
Storage: Store hygroscopic compounds in a desiccator with a suitable drying agent or in a glove box with a controlled low-humidity atmosphere.
-
Handling: Weigh and prepare samples in a dry environment. For highly sensitive compounds, working under an inert atmosphere is recommended.
Q4: What are the ideal storage conditions for deuterated compounds?
Proper storage is crucial for maintaining the chemical and isotopic integrity of deuterated compounds. General recommendations include:
-
Refrigeration: Many deuterated compounds, especially those that are volatile or prone to degradation, should be stored in a refrigerator.
-
Protection from light: Use amber vials or store in the dark to prevent light-induced degradation.
-
Inert atmosphere: For sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.
-
Sealed containers: Use well-sealed containers, such as ampoules or vials with septum caps, to prevent contamination from atmospheric moisture and gases.
Troubleshooting Guides
Troubleshooting Isotopic Purity Issues
Problem: Unexpectedly low isotopic enrichment in my sample.
| Possible Cause | Troubleshooting Step |
| Hydrogen-Deuterium Exchange | Review handling procedures to minimize exposure to protic solvents and atmospheric moisture. Consider quenching reactions at low pH and temperature if applicable. |
| Contaminated Solvents or Reagents | Use fresh, high-purity deuterated solvents. Verify the isotopic purity of all reagents used in the experiment. |
| Improper Storage | Ensure the compound was stored under the recommended conditions (cool, dark, and dry). Check the expiration or re-test date of the compound. |
| Inaccurate Measurement | Verify the method used for determining isotopic purity (e.g., NMR or MS) and ensure proper calibration and data analysis. |
Troubleshooting Inaccurate Quantitative NMR (qNMR) Results
Problem: Inaccurate results in qNMR analysis due to water absorption.
| Possible Cause | Troubleshooting Step |
| Moisture absorption during sample preparation | Prepare samples in a glove box or under a stream of dry nitrogen. Use dried glassware and syringes. |
| Contaminated deuterated solvent | Use a fresh, sealed ampoule of high-purity deuterated solvent. Some solvents are available with low water content specifications. |
| Hygroscopic nature of the compound | If the compound is thermally stable, dry it under a high vacuum or by azeotropic distillation with toluene before analysis. Store the compound in a desiccator. |
| Residual water in NMR tube | Dry NMR tubes in an oven at >100°C for several hours and cool them in a desiccator before use. |
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for Common Deuterated Solvents
| Deuterated Solvent | Recommended Storage Temperature | Key Stability Considerations |
| Chloroform-d | Refrigerated (-5°C to +5°C) | Protect from light. Can become acidic over time due to decomposition; may contain stabilizers like silver foil. |
| Methanol-d4 | Room Temperature | Stable but hygroscopic; store in a tightly sealed container. |
| Acetonitrile-d3 | Room Temperature | Stable for about one year if stored unopened, away from light and moisture. Re-analyze for chemical purity after one year. |
| Dimethyl Sulfoxide-d6 (DMSO-d6) | Room Temperature | Stable if stored away from light and moisture. |
| Deuterium Oxide (D₂O) | Room Temperature | Stable if stored away from light and moisture. |
| Tetrahydrofuran-d8 | Refrigerated (-5°C to 5°C) | Stable for about six months if stored unopened, away from light and moisture. Re-analyze for chemical purity after six months. |
Table 2: General Framework for Long-Term Stability Testing (Adapted from ICH Guidelines)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: These are general guidelines. Specific conditions should be based on the properties of the individual compound and the intended application.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the isotopic enrichment of a deuterated compound by ¹H NMR.
Methodology:
-
Sample Preparation:
-
Dry all glassware (NMR tube, vials, pipettes) in an oven at >100°C for at least 4 hours and cool in a desiccator.
-
Conduct all sample manipulations in a glove box or under a gentle stream of dry, inert gas (e.g., argon or nitrogen).
-
Accurately weigh the deuterated compound directly into a pre-dried vial under an inert atmosphere.
-
Use a fresh, sealed ampoule or a septum-capped bottle of a high-purity deuterated solvent. Withdraw the required volume using a dry syringe.
-
Add the deuterated solvent to the vial, cap it, and gently swirl to dissolve the sample.
-
Transfer the solution to the dried NMR tube using a dry pipette or syringe and cap the tube securely. For long-term storage or sensitive samples, consider flame-sealing the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample as soon as possible after preparation.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for complete relaxation of the nuclei between scans for accurate integration.
-
-
Data Analysis:
-
Integrate the residual proton signals at the sites of deuteration and compare them to the integral of a non-deuterated signal within the same molecule or to an internal standard of known concentration.
-
Calculate the isotopic purity based on the relative integrals.
-
Protocol 2: Stability-Indicating LC-MS/MS Method Development
Objective: To develop a quantitative method to separate and quantify a deuterated active pharmaceutical ingredient (API) from its potential degradation products.
Methodology:
-
Chromatographic Conditions Development:
-
Column Selection: Begin with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Aqueous Phase (A): 0.1% formic acid in water.
-
Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.
-
-
Develop a gradient elution method to ensure the separation of the parent compound from any potential degradation products.
-
-
Mass Spectrometry Conditions Optimization:
-
Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products.
-
Tune parameters such as collision energy and declustering potential for each analyte.
-
-
Forced Degradation Study:
-
Subject the deuterated compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Analyze the stressed samples using the developed LC-MS/MS method to confirm that all degradation products are resolved from the parent peak.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
Caption: Key factors influencing the integrity of deuterated compounds.
Caption: Troubleshooting workflow for low isotopic purity.
impact of solvent choice on 1-Tetradecanol-d2 stability
Welcome to the Technical Support Center for 1-Tetradecanol-d2. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterium-labeled version of 1-Tetradecanol, a saturated fatty alcohol. The deuterium labels make it a valuable tool for use as an internal standard in quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer to investigate metabolic pathways.
Q2: What is the primary cause of instability for this compound in solution?
A2: The primary stability concern for this compound is hydrogen-deuterium (H/D) exchange. This is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding solvent or matrix. This exchange can alter the mass of the internal standard, leading to inaccurate quantification in mass spectrometry analysis.
Q3: Which solvents are recommended for the long-term storage of this compound?
A3: For long-term storage, aprotic solvents are generally recommended to minimize the risk of H/D exchange. Acetonitrile and Dimethyl Sulfoxide (DMSO) are common choices. Protic solvents like methanol or water are more likely to facilitate H/D exchange, especially under non-neutral pH conditions.
Q4: How should I prepare working solutions of this compound to ensure stability?
A4: It is best practice to prepare fresh working solutions of this compound for each experiment to minimize the time the compound is in solution and exposed to potential sources of hydrogen. If stock solutions are prepared, they should be stored in an aprotic solvent at -20°C or below and used as quickly as possible.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause:
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels on this compound may be exchanging with protons from the solvent, leading to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analog.
-
Compound Degradation: Although fatty alcohols are relatively stable, degradation can occur under harsh conditions (e.g., strong acids/bases, high temperatures).
-
Incorrect Solution Preparation: Errors in weighing or dilution can lead to inaccurate concentrations.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a high-purity aprotic solvent (e.g., acetonitrile, DMSO) for your stock and working solutions.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible, as acidic or basic conditions can catalyze H/D exchange.
-
Prepare Fresh Solutions: Prepare new dilutions of your this compound standard from a solid stock if possible.
-
Perform a Stability Check: Analyze a freshly prepared standard solution and compare it to an older solution to check for degradation or H/D exchange.
-
Mass Spectrometry Analysis: Acquire a full-scan mass spectrum of your standard solution to check for the presence of the unlabeled (M+0) or partially deuterated species.
Issue 2: Poor Peak Shape or Tailing in Chromatography
Possible Cause:
-
Compound Adsorption: Long-chain alcohols can sometimes adsorb to active sites on the column or in the LC system.
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Column Overload: Injecting too high a concentration of the standard.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Mobile Phase Modifier: Add a small amount of a modifier like formic acid or trifluoroacetic acid (for reversed-phase chromatography) to improve peak shape.
-
Solvent Matching: Dissolve the standard in the initial mobile phase if possible, or in a solvent with a similar or weaker elution strength.
-
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute solution of the standard.
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection.
Impact of Solvent Choice on this compound Stability
The choice of solvent can significantly impact the stability of this compound, primarily due to the potential for H/D exchange. The table below summarizes the expected stability in commonly used solvents based on general principles for deuterated compounds.
| Solvent | Solvent Type | Expected Stability | Recommendations |
| Acetonitrile | Aprotic Polar | High | Recommended for long-term storage and preparation of working solutions. |
| DMSO | Aprotic Polar | High | Suitable for long-term storage. Ensure use of anhydrous grade as DMSO is hygroscopic. |
| Methanol | Protic Polar | Moderate to Low | Not recommended for long-term storage. Use for short-term applications only and under neutral pH. |
| Chloroform | Aprotic | High | Good for storage, but ensure it is free of acidic impurities. |
| Water | Protic Polar | Low | Avoid for storage. H/D exchange is more likely, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Various Solvents
Objective: To determine the stability of this compound in different solvents over time at a specified temperature.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
Preparation of Study Samples:
-
Aliquot the stock solution into separate amber glass vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried this compound in each of the test solvents (e.g., acetonitrile, DMSO, methanol, chloroform, water) to a final concentration of 10 µg/mL.
-
-
Storage Conditions: Store the prepared samples at room temperature (25°C) and protected from light.
-
Time Points for Analysis: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analytical Method:
-
Use a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode to quantify the amount of this compound remaining at each time point.
-
Monitor the transition for the deuterated parent ion to a specific product ion.
-
Simultaneously monitor for the appearance of the unlabeled 1-Tetradecanol.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time for each solvent.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
1-Tetradecanol is a fatty alcohol and is involved in lipid metabolism. A simplified overview of fatty acid metabolism is presented below, indicating where a long-chain alcohol like 1-Tetradecanol could potentially be integrated or act as a precursor.
Caption: Overview of fatty acid metabolism and the role of fatty alcohols.
The following diagram illustrates the logical relationship for troubleshooting inconsistent quantitative results when using this compound as an internal standard.
Caption: Logical workflow for troubleshooting quantitative analysis issues.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: 1-Tetradecanol-d2 and Alternative Internal Standards
In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust analytical method validation, compensating for variability in sample preparation and analysis. Among the choices for internal standards, deuterated compounds like 1-Tetradecanol-d2 have gained prominence for their ability to closely mimic the behavior of the analyte of interest.
This guide provides an objective comparison of this compound with other common internal standards used in the validation of analytical methods, particularly for the quantification of fatty acids and related compounds. We will delve into supporting experimental data, detailed methodologies, and the underlying principles that guide the selection of an appropriate internal standard.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in many quantitative mass spectrometry-based assays. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards are chemically almost identical to the analyte but can be distinguished by their mass-to-charge ratio. This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during extraction, derivatization, and chromatographic separation, effectively correcting for matrix effects and procedural losses.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical step in method development. While deuterated standards are often preferred, other options, such as odd-chain fatty acids, are also utilized. The following tables summarize the performance characteristics of an analytical method using a deuterated internal standard (represented by data for the structurally similar myristic acid-d3) compared to a method using an odd-chain fatty acid internal standard (Heptadecanoic Acid, C17:0).
Table 1: Comparison of Internal Standard Performance in GC-MS Analysis of Fatty Acids
| Performance Parameter | Deuterated Internal Standard (Myristic Acid-d3) | Odd-Chain Fatty Acid Internal Standard (Heptadecanoic Acid) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | Typically lower due to reduced background interference | May be slightly higher |
| Matrix Effect Compensation | Excellent | Good to Moderate |
Table 2: Validation Data for a GC-MS Method Using a Deuterated Internal Standard (Myristic Acid-d3) for Fatty Acid Analysis
| Analyte | Linearity Range (µg/mL) | R² | Accuracy (%) | Precision (RSD, %) | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid | 0.1 - 50 | 0.998 | 102.3 | 4.5 | 0.03 | 0.1 |
| Palmitic Acid | 0.1 - 50 | 0.997 | 98.9 | 5.1 | 0.04 | 0.12 |
| Stearic Acid | 0.1 - 50 | 0.999 | 101.5 | 3.8 | 0.05 | 0.15 |
| Oleic Acid | 0.1 - 50 | 0.998 | 99.7 | 4.2 | 0.04 | 0.12 |
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following outlines a typical workflow for the quantitative analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Protocol: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 5 min.
-
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each FAME and for the deuterated internal standard.
-
Signaling Pathway and Experimental Workflow Visualization
The analyte for which this compound often serves as an internal standard, myristic acid (the corresponding C14:0 fatty acid), plays a crucial role in cellular signaling through a process called N-myristoylation. This post-translational modification involves the attachment of myristate to the N-terminal glycine of many signaling proteins, facilitating their membrane association and function.
The experimental workflow for validating an analytical method using an internal standard involves a series of systematic steps to ensure the method's reliability.
A Comparative Guide to 1-Tetradecanol-d2 and Other Deuterated Fatty Alcohols for Researchers and Drug Development Professionals
In the realms of advanced scientific research, particularly in drug metabolism, pharmacokinetics, and quantitative bioanalysis, the use of stable isotope-labeled compounds is indispensable. Among these, deuterated fatty alcohols, such as 1-Tetradecanol-d2, serve as powerful tools. This guide provides a comprehensive comparison of this compound with other deuterated fatty alcohols, supported by established experimental principles and data.
Introduction to this compound
This compound is a deuterium-labeled version of 1-Tetradecanol, also known as myristyl alcohol. 1-Tetradecanol is a straight-chain saturated fatty alcohol with 14 carbon atoms.[1] The deuteration of such molecules, where one or more hydrogen atoms are replaced by deuterium, imparts a mass shift without significantly altering the chemical properties, making them ideal for a variety of research applications.
Core Applications of Deuterated Fatty Alcohols
The primary applications of deuterated fatty alcohols fall into two main categories:
-
Internal Standards in Quantitative Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[2][3] They co-elute with the non-deuterated analyte and experience similar ionization efficiency and matrix effects, but are distinguishable by their higher mass.[3][4] This allows for highly accurate and precise quantification of the analyte. For instance, a heavily deuterated version, 1-Tetradecanol-d29, is noted for its use as an internal standard.[5]
-
Metabolic and Pharmacokinetic Research: The kinetic isotope effect (KIE) is a phenomenon where the substitution of a heavier isotope, like deuterium for hydrogen, can slow down a chemical reaction if the cleavage of the C-H bond is the rate-limiting step.[1][6] This principle is leveraged to study metabolic pathways and to develop "heavy drugs" with altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[1][6] Deuterated fatty alcohols can be used as tracers to follow the metabolic fate of fatty alcohols in biological systems.[7][8]
Physicochemical Properties: A Comparative Overview
For comparative purposes, the table below includes the properties of the non-deuterated 1-Tetradecanol and provides the molecular weight for this compound and another commonly used deuterated fatty alcohol, Lauryl alcohol-d25 (a deuterated C12 fatty alcohol).
| Property | 1-Tetradecanol (Myristyl Alcohol) | This compound | Lauryl Alcohol-d25 (Dodecanol-d25) |
| Molecular Formula | C₁₄H₃₀O | C₁₄H₂₈D₂O | C₁₂D₂₅HO |
| Molecular Weight | 214.39 g/mol | 216.40 g/mol [1] | 211.45 g/mol |
| Melting Point | 38 °C (100 °F; 311 K) | Not explicitly reported, expected to be very similar to 1-Tetradecanol. | Not explicitly reported, non-deuterated is 24 °C. |
| Boiling Point | >260 °C | Not explicitly reported, expected to be very similar to 1-Tetradecanol. | Not explicitly reported, non-deuterated is 259 °C. |
| Density | 0.824 g/cm³ | Not explicitly reported, expected to be slightly higher than 1-Tetradecanol. | Not explicitly reported, expected to be slightly higher than non-deuterated (0.8309 g/cm³). |
| Solubility in Water | Practically insoluble | Practically insoluble | Insoluble |
Experimental Protocols: A Representative Application
The following is a detailed methodology for the use of a deuterated fatty alcohol as an internal standard for the quantification of its non-deuterated analogue in a biological matrix using LC-MS. This protocol is a representative example and may require optimization for specific applications.
Objective: To quantify the concentration of 1-Tetradecanol in human plasma.
Materials and Reagents:
-
1-Tetradecanol standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of 1-Tetradecanol at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the 1-Tetradecanol stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of a 100 ng/mL this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
1-Tetradecanol: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding precursor-to-product ion transition, accounting for the +2 Da mass shift.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 1-Tetradecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis of Deuterated Fatty Alcohols
The synthesis of deuterated fatty alcohols can be achieved through several methods:
-
Catalytic H/D Exchange: This method involves the use of a catalyst, such as platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O).[9] This is a common method for producing perdeuterated (fully deuterated) fatty acids which can then be reduced to fatty alcohols.[9]
-
Biosynthesis: Genetically engineered microorganisms, such as Saccharomyces cerevisiae, can be cultured in a medium containing a deuterated carbon source or heavy water to produce uniformly deuterated biomolecules, including sterols and potentially fatty alcohols.[10]
-
Chemical Synthesis: Multi-step chemical synthesis routes can be designed to introduce deuterium at specific positions in the fatty alcohol molecule.[9]
Visualizing the Workflow
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
This compound, along with other deuterated fatty alcohols, represents a critical class of reagents for modern biomedical and pharmaceutical research. While direct comparative performance data between different deuterated fatty alcohols is often application-specific and not widely published, their value is rooted in the fundamental principles of isotope dilution mass spectrometry and the kinetic isotope effect. The choice of a specific deuterated fatty alcohol will depend on the non-deuterated analyte being studied. This compound serves as an excellent internal standard for the quantification of 1-Tetradecanol and as a tool for studying its metabolism. The principles and protocols outlined in this guide are broadly applicable to other deuterated fatty alcohols and provide a solid foundation for their effective use in research and development.
References
- 1. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
The Analytical Advantage: A Comparative Guide to 1-Tetradecanol-d2 vs. C13-Labeled 1-Tetradecanol as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of two common stable isotope-labeled internal standards for 1-Tetradecanol: the deuterium-labeled 1-Tetradecanol-d2 and the carbon-13-labeled 1-Tetradecanol.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification. By closely mimicking the physicochemical properties of the analyte, they effectively compensate for variations in sample preparation, chromatography, and ionization. However, the specific isotope used for labeling can significantly influence the performance of the internal standard, impacting data quality and the reliability of the final results. This guide explores the critical differences between deuterium (²H) and carbon-13 (¹³C) labeling for 1-Tetradecanol, supported by established principles and experimental data from analogous compounds.
Performance Comparison: this compound vs. C13-Labeled 1-Tetradecanol
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards are designed to meet these criteria, inherent differences in their isotopic properties can lead to performance variations.
| Performance Metric | This compound | C13-Labeled 1-Tetradecanol | Key Considerations |
| Chromatographic Co-elution | Potential for slight retention time shifts (the "isotope effect").[1] | Generally co-elutes perfectly with the unlabeled analyte.[2] | The larger relative mass difference between deuterium and protium can lead to chromatographic separation, especially in high-resolution chromatography. This can result in the internal standard and analyte experiencing different matrix effects.[3] |
| Isotopic Stability | Risk of back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, particularly at non-carbon positions.[3] | Highly stable, as the ¹³C atoms are integral to the carbon backbone of the molecule and not susceptible to exchange. | Deuterium exchange can compromise the accuracy of quantification by altering the isotopic distribution of the standard. |
| Matrix Effect Compensation | Can be less effective if chromatographic separation occurs, as the internal standard and analyte are not exposed to the same co-eluting matrix components at the same time. | Provides more accurate compensation for ion suppression or enhancement due to perfect co-elution. | Inaccurate matrix effect correction can lead to significant quantification errors, with some studies showing errors of up to 40% when using a deuterated standard that separates from the analyte.[3] |
| Fragmentation in MS/MS | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which may lead to different fragmentation patterns or require altered collision energies compared to the unlabeled analyte.[4] | Fragmentation pattern is typically identical to the native analyte, with a predictable mass shift.[4] | Differences in fragmentation can complicate method development and potentially affect the sensitivity and specificity of the assay. |
| Commercial Availability & Cost | Generally more readily available and often more cost-effective. | Can be more expensive and may have more limited commercial availability. | The higher initial cost of a ¹³C-labeled standard may be offset by improved data quality and reduced need for extensive method validation to address isotope effects. |
Experimental Protocols
General Experimental Protocol for Quantification of 1-Tetradecanol
1. Sample Preparation:
-
Lipid Extraction: For biological samples (e.g., plasma, tissue homogenates), perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of either this compound or C13-labeled 1-Tetradecanol. The concentration of the internal standard should be in the mid-range of the calibration curve.
-
Derivatization (for GC-MS): To improve volatility and chromatographic performance for GC analysis, derivatize the extracted lipids to form fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) ethers. For 1-Tetradecanol, silylation to form the TMS ether is a common approach.
2. Chromatographic Separation (Illustrative GC-MS Conditions):
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. Mass Spectrometric Detection (Illustrative GC-MS Conditions):
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
SIM Ions for 1-Tetradecanol (TMS derivative): Monitor characteristic ions (e.g., m/z corresponding to [M-15]+).
-
SIM Ions for this compound (TMS derivative): Monitor the corresponding ions with a +2 Da mass shift.
-
SIM Ions for C13-labeled 1-Tetradecanol (TMS derivative): Monitor the corresponding ions with a mass shift equivalent to the number of ¹³C labels.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 1-Tetradecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical reasoning behind the choice of internal standard.
Caption: A generalized experimental workflow for the quantification of 1-Tetradecanol using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating the superior performance of C13-labeled internal standards leading to higher data quality.
Conclusion and Recommendation
For the quantitative analysis of 1-Tetradecanol, both this compound and C13-labeled 1-Tetradecanol can serve as effective internal standards. However, for applications demanding the highest level of accuracy and precision, C13-labeled 1-Tetradecanol is the unequivocally superior choice.
The primary advantages of ¹³C-labeling lie in the near-identical chromatographic behavior with the unlabeled analyte, ensuring robust compensation for matrix effects, and the inherent stability of the isotopic label, which eliminates the risk of back-exchange. While deuterated standards are often a more economical and readily available option, researchers must be aware of the potential for chromatographic separation and isotopic instability, which can introduce bias and variability into the results.
Ultimately, the selection of the internal standard should be guided by the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data quality. For routine analyses where the potential for isotope effects has been carefully evaluated and deemed negligible, this compound may be a suitable choice. However, for method validation, regulated bioanalysis, and research applications where the utmost confidence in the quantitative data is essential, the investment in a C13-labeled internal standard is well-justified.
References
The Analytical Edge: Assessing Accuracy and Precision with 1-Tetradecanol-d2
For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of analytes in complex matrices is a constant challenge. In the realm of lipid analysis, particularly for long-chain fatty alcohols like 1-Tetradecanol, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 1-Tetradecanol-d2, a deuterated internal standard, against other common alternatives, supported by established analytical principles and representative experimental data.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle lies in their near-identical physicochemical properties to the analyte of interest. By introducing a known amount of the deuterated standard at the beginning of the sample preparation process, it co-elutes with the target analyte and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[3] The mass spectrometer can differentiate between the analyte and the heavier isotope-labeled standard, allowing for a precise ratiometric quantification that corrects for these potential sources of error.[3]
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard significantly impacts the accuracy and precision of a quantitative assay. Here, we compare the expected performance of this compound with two common alternatives: a non-deuterated, odd-chain fatty alcohol (1-Heptadecanol) and a structural analog internal standard.
| Parameter | This compound (Deuterated) | 1-Heptadecanol (Odd-Chain) | Structural Analog IS |
| Accuracy (% Recovery) | High and consistent (typically 90-110%) | Moderately consistent, can be analyte and matrix dependent | Variable, prone to significant bias |
| Precision (% RSD) | Excellent (<15%) | Good to moderate (<20%) | Often poor (>20%) |
| Linearity (r²) | Excellent (>0.99) | Good (>0.99) | May be acceptable, but narrower range |
| Limit of Detection (LOD) | Low, enhanced by reduced matrix effects | Moderate | Higher, more susceptible to matrix interference |
| Correction for Matrix Effects | Excellent | Partial | Poor |
| Co-elution with Analyte | Yes (ideal for correction) | No (separate chromatographic peak) | No (separate chromatographic peak) |
This table summarizes expected performance based on established principles of internal standardization in mass spectrometry. Actual values can vary depending on the specific matrix and analytical method.
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise results. Below is a representative protocol for the quantification of 1-Tetradecanol in a biological matrix (e.g., plasma) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Reagents and Materials
-
1-Tetradecanol (analyte) standard
-
This compound (internal standard)
-
Methanol, Hexane, Acetonitrile (all HPLC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-Tetradecanol and this compound in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 1-Tetradecanol primary stock solution with methanol to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation
-
Aliquoting: Pipette 100 µL of the sample (plasma, calibration standard, or quality control) into a glass test tube.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each tube.
-
Extraction: Add 500 µL of hexane and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Solvent Transfer: Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both derivatized 1-Tetradecanol and this compound.
Visualizing the Workflow and Rationale
To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.
Conclusion
The use of this compound as a deuterated internal standard offers a robust and reliable approach for the accurate and precise quantification of 1-Tetradecanol in various matrices. Its ability to mimic the behavior of the native analyte throughout the analytical process effectively compensates for experimental variability, leading to high-quality data essential for research, clinical diagnostics, and drug development. While other internal standards can be employed, they often introduce a greater degree of uncertainty and potential for inaccurate results. For demanding applications requiring the highest level of confidence in quantitative data, this compound is the superior choice.
References
Navigating the Analytical Limits: A Comparative Guide to Determining the Limit of Detection and Quantification for 1-Tetradecanol
For researchers, scientists, and drug development professionals, the precise and accurate measurement of substances is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 1-Tetradecanol, a C14 fatty alcohol also known as myristyl alcohol. Understanding these limits is crucial for method validation, ensuring data reliability, and making informed decisions in research and development.
This guide presents a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID), a widely used technique for fatty alcohol analysis, and highlights alternative methods. Experimental protocols and quantitative data are provided to assist in selecting the most appropriate analytical strategy for your specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for determining the LOD and LOQ of 1-Tetradecanol depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas chromatography is a common technique for the analysis of volatile compounds like fatty alcohols.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Considerations |
| GC-MS | 1-Tetradecanol | 0.5 µg/L | Not Specified | High sensitivity and selectivity, provides structural information. |
| GC-FID | Short-chain alcohols | ~2.7 ppm | ~8.3 ppm | Robust, cost-effective, and offers a wide linear range. Lacks structural confirmation capabilities. |
| HPLC-DAD | General | Analyte Dependent | Analyte Dependent | Suitable for non-volatile or thermally labile compounds. Sensitivity for fatty alcohols may be lower without derivatization. |
Table 1: Comparison of LOD and LOQ for 1-Tetradecanol and related compounds using different analytical techniques.
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate determination of LOD and LOQ. Below are representative protocols for the analysis of 1-Tetradecanol.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of C12-C14 fatty alcohols in aqueous matrices and offers high sensitivity.
Sample Preparation (Liquid-Liquid Extraction):
-
Samples are extracted using a liquid-liquid extraction technique.
-
A portion of the extract is derivatized before injection into the GC-MS system.
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Analysis: The derivatized extract is analyzed for the target fatty alcohols.
-
Quantification: The ethoxylates can be semi-quantified against the calibrations derived from the fatty alcohol standards.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is a common and robust method for the quantification of fatty alcohols.
Sample Preparation (Silylation):
-
Accurately weigh the 1-Tetradecanol sample into a reaction vial.
-
Add the silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylsilyl chloride in a suitable solvent).
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample is then directly injected into the GC-FID system.
GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A suitable capillary column for fatty alcohol analysis (e.g., a non-polar or mid-polar column).
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.
-
Detector Temperature: Maintained at a high temperature to ensure efficient ionization.
Alternative Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
While GC is more common for fatty alcohols due to their volatility, HPLC can be an alternative, especially when dealing with complex matrices or when derivatization is not desirable. Since fatty alcohols lack a strong chromophore, direct UV detection can be challenging and may result in lower sensitivity compared to GC-FID.
Sample Preparation:
-
Dissolve the 1-Tetradecanol sample in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm filter before injection.
HPLC-DAD Analysis:
-
Instrumentation: High-performance liquid chromatograph with a diode-array detector.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and water.
-
Detection: UV detection at a low wavelength (e.g., around 200-210 nm).
Determining LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation.[1]
-
LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
-
LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Several approaches can be used to determine LOD and LOQ, with the most common being:
-
Signal-to-Noise Ratio: This method involves comparing the signal from a sample with a known low concentration of the analyte to the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.[2]
-
Calibration Curve Method: This approach utilizes the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are:
Visualizing the Workflow
To better understand the process of determining LOD and LOQ, the following diagrams illustrate the general experimental workflow and the logical relationship between these two important parameters.
Caption: Experimental Workflow for LOD and LOQ Determination.
References
A Comparative Guide to Inter-Laboratory Analysis of 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Tetradecanol-d2, a deuterated long-chain fatty alcohol. In the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document focuses on comparing the predominant analytical techniques used for the analysis of long-chain alcohols and their deuterated analogs. The information presented is collated from established analytical protocols and proficiency testing principles to offer a valuable resource for laboratories involved in the analysis of these compounds.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of long-chain alcohols like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and laboratory resources.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Separation of compounds in the liquid phase followed by detection using two stages of mass analysis. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wider range of polar and non-volatile compounds without derivatization. |
| Derivatization | Often necessary for polar long-chain alcohols to improve volatility and chromatographic peak shape (e.g., silylation). | Can often be avoided, simplifying sample preparation. |
| Sensitivity | Generally provides good sensitivity, often in the picogram range. | Typically offers higher sensitivity, reaching femtogram levels for many analytes. |
| Selectivity | High selectivity is achieved through mass filtering. | Very high selectivity due to precursor and product ion monitoring (MRM). |
| Matrix Effects | Can be susceptible to matrix interferences, which may require extensive sample cleanup. | Prone to ion suppression or enhancement from matrix components, requiring careful method development and the use of internal standards. |
| Internal Standard | Deuterated standards like this compound are ideal for correcting for extraction and derivatization inefficiencies. | Deuterated internal standards are crucial for compensating for matrix effects and ensuring accurate quantification. |
| Typical Applications | Widely used for the analysis of fatty acids, alcohols, and sterols in various biological and environmental samples. | Increasingly the method of choice for targeted quantification of drugs, metabolites, and biomarkers in complex biological fluids. |
Experimental Protocols
Detailed methodologies are crucial for ensuring reproducibility and comparability of results between laboratories. Below are generalized protocols for the analysis of long-chain alcohols using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a typical workflow for the quantification of long-chain alcohols in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample (e.g., plasma, serum), add a known amount of this compound as an internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane, ethyl acetate).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization of the alcohol to its trimethylsilyl (TMS) ether.
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of 1-Tetradecanol and its deuterated internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the direct quantification of long-chain alcohols in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To a small volume of the sample (e.g., 50 µL of plasma), add a known amount of this compound as an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile, methanol) to the sample.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reverse-phase column (e.g., C18, C8) is typically used for the separation of long-chain alcohols.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), usually in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1-Tetradecanol and this compound, ensuring high selectivity and sensitivity.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and the metabolic context of 1-Tetradecanol.
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic pathway of 1-Tetradecanol.
Comparative Analysis of 1-Tetradecanol-d2: A Guide for Researchers
This guide provides a comparative analysis of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol, against its non-deuterated counterpart and other long-chain fatty alcohols. The following sections detail the purity assessment, comparative data, and the experimental methodologies crucial for researchers, scientists, and professionals in drug development.
Purity and Isotopic Abundance: A Comparative Overview
The critical quality attributes for this compound are its chemical purity and isotopic enrichment. While a specific Certificate of Analysis for this compound is not publicly available, this guide compiles representative data based on commercially available deuterated standards and non-deuterated 1-Tetradecanol. The following table summarizes the key purity specifications for this compound and its common alternatives.
| Parameter | This compound (Typical) | 1-Tetradecanol (High Purity) | 1-Dodecanol (Alternative) | 1-Hexadecanol (Alternative) |
| Chemical Purity | >98% (by GC) | >99% (by GC)[1] | ≥98% (by GC)[2] | ≥99% |
| Isotopic Purity | ≥98 atom % D | Not Applicable | Not Applicable | Not Applicable |
| Molecular Formula | C₁₄H₂₈D₂O[3] | C₁₄H₃₀O[4][5] | C₁₂H₂₆O[2] | C₁₆H₃₄O[6] |
| Molecular Weight | 216.40 g/mol [3] | 214.39 g/mol [4][5] | 186.34 g/mol [7] | 242.44 g/mol |
| CAS Number | 169398-02-1[3] | 112-72-1[4][5] | 112-53-8[2] | 36653-82-4 |
Experimental Protocols for Purity Assessment
Accurate determination of chemical and isotopic purity is paramount for the reliable application of this compound in research. The following are standard methodologies employed for this purpose.
Chemical Purity Determination by Gas Chromatography (GC)
Objective: To determine the percentage of 1-Tetradecanol (deuterated or non-deuterated) relative to other volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary Column: Typically a non-polar column (e.g., DB-1 or equivalent).
Procedure:
-
Sample Preparation: A dilute solution of the sample is prepared in a high-purity solvent such as hexane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.
-
Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase as they pass through the column.
-
Detection: The FID detects the organic compounds as they elute from the column.
-
Quantification: The peak area of 1-Tetradecanol is compared to the total area of all peaks to calculate the percentage purity.
Isotopic Purity Assessment by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the degree of deuterium incorporation in this compound.
1. Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-HRMS).
-
Procedure: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The relative abundance of the deuterated (M+2) and non-deuterated (M) molecular ions is used to calculate the isotopic purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure: ¹H NMR spectroscopy is used to observe the reduction in signal intensity at the position of deuteration compared to a non-deuterated standard. The integration of the remaining proton signals relative to other protons in the molecule allows for the calculation of the deuterium incorporation.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity assessment process and a comparative analysis framework.
Caption: Workflow for the purity assessment of this compound.
Caption: Framework for the comparative analysis of this compound.
References
Navigating the Analytical Landscape: A Comparative Guide to 1-Tetradecanol Calibration
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Tetradecanol is crucial in various applications, from formulation development to quality control. A key aspect of achieving reliable analytical data is the establishment of a robust calibration curve, characterized by its linearity and operational range. This guide provides a comparative overview of the linearity and range of calibration for 1-Tetradecanol analysis, primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted and effective technique.
Performance Benchmark: Linearity and Range in Long-Chain Fatty Alcohol Analysis
Studies on the GC-FID analysis of policosanol have demonstrated excellent linearity. For instance, a validation study for a mixture of aliphatic fatty alcohols reported a correlation coefficient (R²) of 0.9992 over a broad range of 25% to 200% of the nominal concentration. Another similar study focusing on a fatty alcohol mixture achieved a correlation coefficient of 0.9996 across a calibration range of 50% to 150% of the nominal concentration[1].
Based on these findings and commercially available standards for similar C14 compounds, a typical calibration curve for 1-Tetradecanol using GC-FID can be expected to exhibit the following characteristics:
| Parameter | Typical Performance for Long-Chain Fatty Alcohols | Notes |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | A robust and widely used method for the analysis of volatile and semi-volatile compounds like 1-Tetradecanol. |
| Linearity (R²) | ≥ 0.999 | A correlation coefficient close to 1.0 indicates a strong linear relationship between the concentration and the detector response. |
| Calibration Range | 0.5 µg/mL to 100 µg/mL | This is a representative range. The specific range should be established based on the expected concentration of 1-Tetradecanol in the samples to be analyzed. |
| Quantification Principle | External Standard Calibration | The peak area of 1-Tetradecanol in the sample is compared to a calibration curve generated from standards of known concentrations. |
Experimental Protocol: Establishing a Calibration Curve for 1-Tetradecanol
The following is a detailed methodology for generating a calibration curve for the quantification of 1-Tetradecanol using GC-FID. This protocol is a synthesis of standard practices for the analysis of long-chain fatty alcohols.
1. Materials and Reagents:
-
1-Tetradecanol (Myristyl Alcohol), analytical standard grade
-
Solvent (e.g., Hexane or Dichloromethane), HPLC or GC grade
-
Internal Standard (optional, e.g., 1-Pentadecanol or Heptadecane)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Volumetric flasks, pipettes, and syringes
2. Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 1-Tetradecanol standard.
-
Dissolve it in the chosen solvent in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
3. Calibration Standard Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A suggested concentration range could be 0.5, 1, 5, 25, 50, and 100 µg/mL.
-
If using an internal standard, add a constant, known concentration of the internal standard to each calibration standard and sample.
4. Derivatization (if required):
-
For many GC applications involving polar analytes like alcohols, derivatization is necessary to improve volatility and peak shape.
-
Evaporate a known volume of each standard solution to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization.
5. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector.
-
Temperature Program:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-15°C/min to a final temperature of 280-300°C, and hold for several minutes. The program should be optimized to ensure good separation of 1-Tetradecanol from other components.
-
-
Injection Volume: 1 µL.
6. Data Analysis:
-
Integrate the peak area of the 1-Tetradecanol derivative in each chromatogram.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
Visualizing the Workflow
The process of generating a calibration curve for 1-Tetradecanol analysis can be visualized as a clear workflow.
Caption: Workflow for establishing a 1-Tetradecanol calibration curve.
References
A Head-to-Head Comparison: Cross-Validation of Immunoassays and LC-MS Methods for Lipid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount. As key players in a vast array of physiological and pathological processes, from inflammation to metabolic disorders, precise measurement of these molecules is crucial for advancing research and developing novel therapeutics. Two of the most common analytical platforms for lipid analysis are immunoassays and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The choice between immunoassays and LC-MS for lipid analysis is not always straightforward. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are known for their high throughput and ease of use. In contrast, LC-MS offers high specificity and the ability to multiplex, allowing for the simultaneous analysis of multiple analytes. The cross-validation of these two methods is essential to ensure the accuracy and reliability of analytical data, particularly in clinical and drug development settings.[1][2]
Performance Characteristics: A Quantitative Comparison
The performance of immunoassays and LC-MS for lipid analysis can be evaluated based on several key parameters, including sensitivity (limit of detection and quantification), specificity, accuracy, precision, and linearity. The following tables summarize the quantitative performance data for the analysis of various lipids using both techniques, synthesized from multiple studies.
Table 1: Performance Comparison for Prostaglandin E2 (PGE2) Analysis [3]
| Performance Metric | Immunoassay (ELISA) | LC-MS/MS |
| Limit of Quantification (LOQ) | ~25 pg/mL | 25-50 pg/mL[3] |
| Specificity | Potential for cross-reactivity with other prostaglandins (e.g., PGD2, PGE1)[3] | High, capable of resolving isomeric species[3] |
| Accuracy (% Recovery) | Generally 80-120%[4] | Typically within 15% of the nominal concentration[1] |
| Precision (%CV) | <15%[5] | <15%[1] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995[6] |
| Throughput | High | Moderate to High |
| Cost per Sample | Lower | Higher |
Table 2: General Performance Comparison for Lipid Analysis
| Performance Metric | Immunoassay | LC-MS |
| Multiplexing Capability | Limited | High |
| Sample Preparation | Minimal | More extensive (e.g., extraction, derivatization in some cases)[7][8] |
| Matrix Effects | Can be significant | Can be corrected with internal standards[3] |
| Development Time | Longer (for new assays) | Shorter (for new analytes) |
| Instrumentation Cost | Lower | Higher |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are representative protocols for lipid analysis using immunoassays and LC-MS.
Immunoassay Protocol for Lipid Quantification (General)
-
Coating: Coat a 96-well microplate with a capture antibody specific to the lipid of interest. Incubate and then wash the plate.
-
Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.
-
Sample/Standard Incubation: Add standards and samples to the wells. Incubate to allow the lipid to bind to the capture antibody. Wash the plate.
-
Detection Antibody Incubation: Add a detection antibody that is also specific to the lipid. This antibody is typically conjugated to an enzyme (e.g., HRP). Incubate and wash.
-
Substrate Addition: Add a substrate that will react with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the signal of the standards against their known concentrations. Use the standard curve to determine the concentration of the lipid in the samples.
LC-MS/MS Protocol for Lipid Quantification
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, cell lysate).
-
Add an internal standard mixture.[7]
-
Add a solvent system such as hexane or ethyl acetate for extraction.[7]
-
Vortex the mixture and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the lipids and transfer it to a new tube.
-
Dry the organic phase under a stream of nitrogen.[7]
-
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase.[7]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable column (e.g., C18) to separate the lipids. A common mobile phase system involves a gradient of water and acetonitrile/isopropanol with additives like formic acid and ammonium acetate.[9]
-
Mass Spectrometry Detection: Operate the mass spectrometer in a suitable ionization mode (e.g., negative electrospray ionization - ESI) and use multiple reaction monitoring (MRM) for targeted quantification of specific lipids.[7]
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard with a calibration curve.
-
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and a key lipid signaling pathway.
Cross-validation experimental workflow.
A critical aspect of lipid analysis is understanding their role in biological systems. The eicosanoid biosynthesis pathway, for instance, is a major route for the production of pro-inflammatory and anti-inflammatory lipid mediators.
Simplified eicosanoid biosynthesis pathway.
Conclusion: Selecting the Right Tool for the Job
Both immunoassays and LC-MS are powerful tools for lipid analysis, each with its own set of advantages and limitations. Immunoassays are well-suited for high-throughput screening of a single or a limited number of analytes, offering a cost-effective and relatively simple workflow. However, they can be susceptible to cross-reactivity, which may lead to an overestimation of the analyte concentration.[3]
LC-MS, particularly LC-MS/MS, provides superior specificity and the ability to simultaneously quantify a wide range of lipids in a single run.[3][10] This makes it the gold standard for applications requiring high accuracy and comprehensive lipid profiling.[8] The main drawbacks of LC-MS are the higher instrumentation cost and the need for more complex sample preparation and data analysis.
References
- 1. Reactome | Sphingolipid metabolism [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 4. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 5. Transcellular biosynthesis of eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosanoid - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
A Comparative Guide to the Performance of 1-Tetradecanol-d2 in Analytical Applications
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol, with other deuterated fatty alcohol alternatives. The information presented herein is supported by established analytical principles and data from relevant studies, offering a clear perspective on its performance characteristics in various matrices.
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based assays, primarily due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This compound is frequently utilized as an internal standard for the quantification of 1-Tetradecanol and other long-chain fatty alcohols in complex biological matrices such as plasma, urine, and tissue homogenates.
Comparative Performance of Deuterated Fatty Alcohol Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. While this compound is an excellent choice for the analysis of its non-deuterated counterpart, other deuterated fatty alcohols can also be employed, particularly when analyzing a panel of fatty alcohols. The selection often depends on the specific chain length of the target analytes and the chromatographic conditions.
| Internal Standard | Analyte(s) | Key Performance Characteristics | Potential Considerations |
| This compound | 1-Tetradecanol, other C12-C16 fatty alcohols | High Accuracy and Precision: Closely mimics the chromatographic behavior and ionization of 1-Tetradecanol, providing excellent correction for matrix effects and procedural losses. | Isotope Effects: Minor chromatographic shifts relative to the non-deuterated analyte may occur, potentially impacting integration if not resolved or co-eluted properly.[1] |
| 1-Dodecanol-d2/d25 | C10-C14 fatty alcohols | Good Alternative: Effective for shorter to medium-chain fatty alcohols. Commercially available. | Chromatographic Separation: May have a more significant retention time difference when analyzing longer-chain fatty alcohols like C16 or C18. |
| 1-Hexadecanol-d4/d33 | C14-C20 fatty alcohols | Suitable for Longer Chains: Provides good co-elution and ionization mimicry for longer-chain fatty alcohols.[2] | Analyte Specificity: May not be the ideal choice for much shorter-chain fatty alcohols due to larger differences in retention time. |
| Myristic Acid-d27 | Myristic acid and other C14 lipids | Fatty Acid Analysis: While a fatty acid, its deuterated form can sometimes be used in broader lipidomics panels that include fatty alcohols.[3] | Chemical Differences: As a carboxylic acid, its extraction and derivatization behavior will differ from that of an alcohol, making it a less ideal direct analog for 1-Tetradecanol. |
Experimental Protocols
Accurate quantification of fatty alcohols using a deuterated internal standard like this compound typically involves extraction from the biological matrix, derivatization to improve chromatographic properties, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation and Extraction from Plasma
-
Spiking with Internal Standard: To a 100 µL plasma sample, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex vigorously for 1 minute.
-
Add 100 µL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization for GC-MS Analysis
To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl group of the fatty alcohols is typically derivatized to a trimethylsilyl (TMS) ether.[4]
-
Reagent Addition: To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Seal the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature before GC-MS analysis.
GC-MS Analytical Conditions (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the analyte and internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of using a deuterated internal standard in a typical quantitative analysis workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Correction of matrix effects using a deuterated internal standard.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
A Guide to the Specificity and Selectivity of 1-Tetradecanol-d2 in Complex Samples
For researchers, scientists, and drug development professionals, the accurate quantification of fatty alcohols in complex biological matrices is paramount. This guide provides an objective comparison of 1-Tetradecanol-d2 as an internal standard against other alternatives, supported by established experimental principles and representative data.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, thus compensating for any sample loss or variability.[1] Isotopically labeled standards, such as this compound, are considered the gold standard for such applications.[2]
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy and precision of quantitative lipid analysis.[3] While various compounds can be used, they fall into two main categories: isotopically labeled standards and non-isotopically labeled (or structural analog) standards.
Key Performance Characteristics of Internal Standards for Fatty Alcohol Analysis
| Feature | This compound (Isotopically Labeled) | Heptadecanol (C17:0 Alcohol) (Structural Analog) | Other Deuterated Fatty Alcohols (e.g., Capryl alcohol-d18) |
| Chemical & Physical Similarity | Nearly identical to the analyte (1-Tetradecanol). Co-elutes with the analyte. | Similar to other long-chain fatty alcohols, but differs in chain length. Retention time will be different. | Nearly identical to the corresponding analyte. |
| Correction for Matrix Effects | High. Co-elution ensures it experiences the same ionization suppression or enhancement as the analyte. | Moderate. Differences in retention time can lead to variations in matrix effects between the IS and the analyte. | High. Similar co-elution properties. |
| Correction for Sample Preparation Variability | High. Behaves identically during extraction and derivatization. | Moderate to High. Similar chemical properties but differences in partition coefficients can occur. | High. Behaves identically to the corresponding analyte. |
| Specificity | High. Differentiated from the analyte by its mass-to-charge ratio (m/z). | High. Differentiated by retention time and potentially m/z. | High. Differentiated by m/z. |
| Potential for Interference | Low. Minimal risk of isotopic crosstalk if the mass difference is sufficient.[4] | Low. Generally absent in most biological samples. | Low. Minimal risk of isotopic crosstalk. |
| Typical Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Typical Precision (%RSD) | < 5% | < 10% | < 5% |
| Typical Recovery | Comparable to analyte | May differ from analyte | Comparable to analyte |
| Cost | Higher | Lower | Higher |
Experimental Protocol: Quantification of 1-Tetradecanol in Human Plasma using GC-MS with this compound as an Internal Standard
This protocol describes a typical workflow for the quantitative analysis of 1-Tetradecanol in a complex biological matrix.
1. Materials and Reagents
-
1-Tetradecanol standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Chloroform
-
Methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas
2. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and aliquot 100 µL into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to each plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids.
-
-
Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of hexane.
-
Derivatization:
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS (or equivalent)
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
1-Tetradecanol-TMS derivative: Specific m/z ions (e.g., based on fragmentation pattern)
-
This compound-TMS derivative: Corresponding m/z ions shifted by the mass of the deuterium labels
-
-
4. Data Analysis
-
Peak Integration: Integrate the peak areas of the target analyte (1-Tetradecanol) and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of 1-Tetradecanol and a fixed concentration of this compound. Process these standards in the same way as the samples. Plot the response ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of 1-Tetradecanol in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: Experimental workflow for fatty alcohol quantification.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard offers superior specificity and selectivity for the quantification of 1-Tetradecanol in complex samples compared to non-isotopically labeled alternatives. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results. While the initial cost of deuterated standards is higher, the enhanced data quality and reliability often justify the investment for critical research and development applications.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Market of Deuterated Compounds: A Comparative Guide to 1-Tetradecanol-d2 Commercial Sources
For researchers, scientists, and drug development professionals, the selection of high-quality deuterated compounds is a critical step in ensuring the accuracy and reliability of experimental outcomes. 1-Tetradecanol-d2, a deuterated analog of myristyl alcohol, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This guide provides a comparative analysis of commercially available this compound, offering insights into key quality attributes and the experimental protocols necessary for their verification.
The primary aim of this guide is to assist researchers in making informed decisions when sourcing this compound. The quality of a deuterated compound is paramount, with two key parameters defining its suitability for research: chemical purity and isotopic enrichment. High chemical purity ensures that the compound is free from non-deuterated or other chemical impurities that could interfere with experimental results. High isotopic enrichment is crucial for the sensitivity and accuracy of detection methods, particularly in tracer and internal standard applications.
Comparative Analysis of Commercial this compound
Sourcing this compound (CAS No. 169398-02-1) requires careful consideration of the supplier's reputation and the product's specifications. While a comprehensive market survey reveals a limited number of direct producers, several reputable suppliers offer this deuterated alcohol. This analysis focuses on key suppliers and the available data on their products' quality.
| Supplier/Distributor | Product Name | Chemical Purity | Isotopic Enrichment (atom % D) |
| CDN Isotopes | n-Tetradecyl-1,1-d2 alcohol | >98% (presumed) | 98 atom % D |
| LGC Standards (TRC) | 1-Tetradecanol-1,1-D2 | Data not readily available | Data not readily available |
| MedChemExpress | This compound | Data not readily available | Data not readily available |
Note: The data presented is based on publicly available information from supplier catalogs and databases. For the most accurate and lot-specific information, it is imperative to request a Certificate of Analysis (CoA) from the supplier.
CDN Isotopes , a well-established manufacturer of deuterated compounds, offers n-Tetradecyl-1,1-d2 alcohol with a stated isotopic enrichment of 98 atom % D. While the chemical purity is not explicitly detailed in all catalogs, it is generally expected to be high for products from such specialized suppliers.
LGC Standards , through its Toronto Research Chemicals (TRC) brand, provides 1-Tetradecanol-1,1-D2. Detailed specifications on chemical purity and isotopic enrichment are not consistently available on their public product pages and would necessitate direct inquiry or a CoA request.
MedChemExpress also lists this compound as an available product. Similar to other suppliers, specific quantitative data on purity and isotopic enrichment is not immediately provided on their website, highlighting the importance of obtaining detailed product documentation.
Experimental Protocols for Quality Verification
To ensure the quality of this compound for research applications, independent verification of its chemical purity and isotopic enrichment is often recommended. The following are detailed methodologies for these key experiments.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be consistent with the structure of this compound.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the isotopic enrichment of deuterium at the specified positions in the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ²H (deuterium) NMR.
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The signal corresponding to the protons at the C1 position (where deuteration has occurred) should be significantly diminished or absent compared to the spectrum of non-deuterated 1-Tetradecanol.
-
Integration of the residual proton signal at the C1 position relative to the integration of a stable, non-deuterated proton signal in the molecule (e.g., the methyl group at the terminus) can provide an estimate of the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A signal should be observed at the chemical shift corresponding to the C1 position, confirming the presence and location of the deuterium atoms.
-
Quantitative ²H NMR, with appropriate relaxation delays and calibration, can be used for a more accurate determination of the deuterium content.
-
-
Data Analysis: The isotopic enrichment is calculated based on the relative integrals of the proton and/or deuterium signals at the labeled position compared to a reference signal. For a more detailed analysis, a combination of ¹H and ²H NMR is often employed.[1][2]
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the comparative analysis of different commercial sources of this compound.
Caption: A flowchart outlining the key stages in the comparative analysis of this compound sources.
Conclusion
The selection of a suitable commercial source for this compound is a critical decision for researchers that hinges on the compound's chemical purity and isotopic enrichment. While several suppliers offer this product, obtaining detailed and lot-specific analytical data is essential. The experimental protocols outlined in this guide provide a framework for the independent verification of these crucial quality parameters. By following a systematic approach of sourcing, in-house analysis, and careful evaluation, researchers can confidently select a this compound product that meets the stringent requirements of their scientific investigations, ultimately contributing to the generation of robust and reproducible data.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Robust Acceptance Criteria for the Method Validation of 1-Tetradecanol-d2
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Methodological Precision
In the landscape of pharmaceutical research and development, the validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive framework for establishing acceptance criteria for the method validation of 1-Tetradecanol-d2, a deuterated stable isotope of 1-Tetradecanol. Such isotopically labeled compounds are frequently employed as internal standards in quantitative bioanalysis and other analytical applications, making the rigor of their method validation paramount. This document outlines key performance parameters, proposes acceptance criteria based on international guidelines, and offers a detailed experimental protocol to support these validation efforts.
Comparative Analysis of Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2] For a compound like this compound, typically used as an internal standard in chromatographic assays such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the following parameters are critical. The acceptance criteria presented below are derived from internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
| Performance Parameter | Acceptance Criteria | Rationale and Comparative Insight |
| Specificity / Selectivity | The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] No significant interference should be observed at the retention time of this compound and the primary analyte. | This is a fundamental requirement to ensure that the measured signal is solely from the compound of interest. For internal standards, selectivity is critical to prevent co-eluting matrix components from affecting the accuracy of quantification. |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[4] The y-intercept should be within ±2% of the response at 100% of the target concentration.[4] | A high correlation coefficient demonstrates a linear relationship between concentration and response, which is essential for accurate quantification over a defined range. The y-intercept criterion ensures minimal bias at the lower end of the range. |
| Range | The range of the analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][8] For assays, this is typically 80% to 120% of the test concentration.[8] | The validated range must encompass the expected concentrations of the analyte in the samples to be analyzed. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% for drug substances.[4] For drug products, a wider range of 90.0% to 110.0% may be acceptable.[4] This should be assessed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a minimum of three replicates at each level.[7] | Accuracy reflects the closeness of the measured value to the true value. For an internal standard, consistent and high accuracy is crucial for the reliable quantification of the target analyte. |
| Precision (Repeatability) | The Relative Standard Deviation (RSD) should be ≤ 2%.[4][5] This is determined by a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[7] | Repeatability demonstrates the precision of the method under the same operating conditions over a short interval of time. A low RSD indicates high precision. |
| Intermediate Precision | The RSD should be ≤ 3%. This is assessed by performing the analysis on different days, with different analysts, or on different equipment. | Intermediate precision evaluates the effect of random events on the precision of the analytical procedure within the same laboratory. |
| Limit of Quantitation (LOQ) | The analyte response at the LOQ should be at least 10 times the response of the blank. The precision (RSD) at the LOQ should not exceed 10%. | The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Detailed Experimental Protocol for Method Validation
The following protocol outlines the steps to validate an analytical method for this compound, assuming its use as an internal standard in a chromatographic assay.
1. Objective: To validate the analytical method for the quantification of this compound in a given matrix, ensuring it is fit for its intended purpose.
2. Materials and Reagents:
-
This compound reference standard
-
Blank matrix (e.g., plasma, formulation buffer)
-
All necessary solvents, reagents, and chromatographic columns of appropriate grade
3. Equipment:
-
Validated analytical instrument (e.g., GC-MS, LC-MS)
-
Calibrated analytical balance, pipettes, and volumetric flasks
4. Validation Parameters and Procedures:
-
Specificity/Selectivity:
-
Analyze blank matrix samples to identify any interfering peaks at the retention time of this compound.
-
Analyze the primary analyte in the blank matrix without the internal standard to ensure no interference.
-
Analyze the this compound standard in the blank matrix.
-
-
Linearity:
-
Prepare a series of at least five calibration standards of the primary analyte, each containing a constant concentration of this compound.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (primary analyte / this compound) against the concentration of the primary analyte.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
-
Range:
-
Accuracy:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected range.
-
Analyze a minimum of three replicates of each QC sample.
-
Calculate the percent recovery for each sample.
-
-
Precision (Repeatability):
-
Analyze a minimum of six replicates of a QC sample at 100% of the target concentration on the same day and by the same analyst.
-
Calculate the mean, standard deviation, and RSD.
-
-
Intermediate Precision:
-
Repeat the precision study on a different day, with a different analyst, or using different equipment.
-
Compare the results from both studies to assess the intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Prepare a series of diluted samples to determine the lowest concentration that meets the acceptance criteria for accuracy and precision.
-
The signal-to-noise ratio at the LOQ should be approximately 10:1.
-
Visualizing the Method Validation Workflow
The following diagram illustrates the logical flow of the experimental protocol for the method validation of this compound.
Caption: Workflow for the analytical method validation of this compound.
By adhering to these guidelines and employing a systematic approach to method validation, researchers and scientists can ensure the generation of high-quality, reliable data in their drug development endeavors. The use of well-validated methods for internal standards like this compound is fundamental to the integrity of quantitative analytical results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gmpsop.com [gmpsop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
